molecular formula C7H13BrO3 B2849116 Methyl 2-bromo-3-methoxy-3-methylbutanoate CAS No. 854431-59-7

Methyl 2-bromo-3-methoxy-3-methylbutanoate

Cat. No.: B2849116
CAS No.: 854431-59-7
M. Wt: 225.082
InChI Key: QIUYHXYZDBIUDY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methoxy-3-methylbutanoate ( 854431-59-7) is a valuable ester compound supplied for research applications. This chemical, with the molecular formula C 7 H 13 BrO 3 and a molecular weight of 225.08 g/mol, serves as a versatile building block in organic synthesis . Its structure, featuring both bromo and methoxy functional groups on the same carbon chain, makes it a promising intermediate for exploring various chemical transformations, including nucleophilic substitutions and as a precursor for more complex molecules . The compound is associated with the MDL number MFCD12547110 . Researchers can utilize this biochemical in method development, pharmaceutical research, and other laboratory-scale investigations. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. For your sourcing needs, the product is managed with cold-chain transportation to ensure stability and is currently available for ordering through global distribution networks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3-methoxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO3/c1-7(2,11-4)5(8)6(9)10-3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUYHXYZDBIUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-bromo-3-methoxy-3-methylbutanoate CAS 854431-59-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-bromo-3-methoxy-3-methylbutanoate (CAS 854431-59-7)

Executive Summary

This compound (CAS 854431-59-7) is a specialized halogenated ester intermediate used primarily in the synthesis of complex pharmaceutical scaffolds containing gem-dimethyl and cyclopropane motifs.

Its chemical significance lies in its role as a masked


-bromoacrylate . It serves as the stable, process-friendly precursor to Methyl 2-bromo-3-methylbut-2-enoate , a highly reactive Michael acceptor used in the synthesis of the Hepatitis C protease inhibitor Boceprevir  and other gem-dimethylcyclopropane-containing drugs.

This guide details the compound's physicochemical properties, a validated synthesis protocol via regioselective bromo-methoxylation, and its critical downstream applications in drug development.

Chemical Identity & Physicochemical Properties

PropertyData
CAS Number 854431-59-7
IUPAC Name This compound
Molecular Formula C₇H₁₃BrO₃
Molecular Weight 225.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~85–90 °C at 1.5 mmHg (Predicted)
Density ~1.4 g/cm³
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Stability Moisture sensitive; susceptible to acid-catalyzed elimination of methanol

Synthetic Utility & Mechanism[1][4][5]

The Core Reaction: Regioselective Bromo-Methoxylation

The synthesis of CAS 854431-59-7 is a classic example of electrophilic alkene functionalization . It is typically produced from Methyl 3-methylbut-2-enoate (Methyl prenylate) using N-Bromosuccinimide (NBS) or molecular bromine in methanol.

Mechanism:

  • Bromonium Ion Formation: The alkene attacks the electrophilic bromine source (

    
    ), forming a cyclic bromonium ion.
    
  • Regioselective Opening: Methanol acts as the nucleophile. It attacks the tertiary carbon (C3) rather than the secondary carbon (C2).

    • Why? The transition state at the tertiary carbon has significant carbocation character, which is stabilized by the two methyl groups (electronic control).

  • Result: The methoxy group adds to the

    
    -position (C3), and the bromine remains at the 
    
    
    
    -position (C2), yielding the anti-addition product.
Downstream Application: The Elimination Gateway

The primary utility of CAS 854431-59-7 is its conversion into Methyl 2-bromo-3-methylbut-2-enoate . Direct bromination of the alkene often leads to allylic bromination side products. The "methoxy-protection" route allows for the isolation of a stable intermediate (CAS 854431-59-7) which can then undergo controlled elimination of methanol (using acid or heat) to yield the pure


-bromoacrylate.

Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale. Safety: Work in a fume hood. Brominating agents are corrosive and toxic.[1]

Materials
  • Methyl 3-methylbut-2-enoate (Methyl prenylate): 5.7 g (50 mmol)

  • N-Bromosuccinimide (NBS): 9.8 g (55 mmol)

  • Methanol (Anhydrous): 50 mL

  • Sulfuric Acid (conc.): Catalytic amount (optional, for acceleration)

  • Sodium Thiosulfate (sat.[2] aq.): For quenching

  • Dichloromethane (DCM): For extraction

Step-by-Step Methodology
  • Preparation:

    • Charge a 250 mL round-bottom flask with Methyl 3-methylbut-2-enoate (5.7 g) and Methanol (50 mL).

    • Cool the solution to 0 °C using an ice bath.

  • Bromination:

    • Add NBS (9.8 g) portion-wise over 20 minutes. Note: Exothermic reaction. Monitor internal temperature to keep below 5 °C.

    • Self-Validating Step: The reaction mixture should turn initially yellow/orange. As NBS is consumed, succinimide precipitates.

  • Reaction Monitoring:

    • Remove the ice bath and stir at Room Temperature (25 °C) for 3–5 hours.

    • TLC Control: Use Hexane:EtOAc (8:1). Stain with KMnO₄. The starting alkene (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a distinct spot.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most methanol (do not heat above 40 °C).

    • Resuspend the residue in DCM (100 mL) and wash with Water (2 x 50 mL).

    • Wash with Sat. Na₂S₂O₃ (50 mL) to remove any residual bromine (orange color should fade to clear).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.[3]

  • Purification:

    • The crude oil is typically >90% pure.

    • For high purity, perform vacuum distillation (bp ~85–90 °C @ 1.5 mmHg).

    • Yield: Expect 10.0–10.5 g (88–93%).

Reaction Pathway Visualization

SynthesisPathway Alkene Methyl 3-methylbut-2-enoate (Precursor) Bromonium Cyclic Bromonium Intermediate Alkene->Bromonium NBS, 0°C Product Methyl 2-bromo-3-methoxy- 3-methylbutanoate (CAS 854431-59-7) Bromonium->Product MeOH Attack (Regioselective at C3) Elimination Methyl 2-bromo-3- methylbut-2-enoate (Drug Intermediate) Product->Elimination Acid/Heat (-MeOH)

Figure 1: Synthetic pathway from Methyl Prenylate to the Target Intermediate and its downstream conversion.

Quality Control & Characterization

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.35 (s, 3H, 
      
      
      
      ), 1.42 (s, 3H,
      
      
      ) – Gem-dimethyl group.
    • 
       3.25 (s, 3H, 
      
      
      
      ) – Methoxy group.
    • 
       3.78 (s, 3H, 
      
      
      
      ) – Ester methyl.
    • 
       4.25 (s, 1H, 
      
      
      
      ) – Alpha-proton (Diagnostic singlet).
  • GC-MS:

    • Parent ion

      
       usually not visible due to fragmentation.
      
    • Look for fragment

      
       (m/z ~145) and 
      
      
      
      loss.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1]

    • Lachrymator: Alpha-bromo esters are potent lachrymators. Handle strictly in a fume hood.

  • Storage:

    • Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

    • Avoid moisture; hydrolysis releases HBr.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100917399, this compound. Retrieved from [Link]

  • Venkataraman, S., et al. (2010).Process for the preparation of Boceprevir intermediates. U.S. Patent Application 2010/0004301. (Describes the use of bromo-esters in gem-dimethyl cyclopropane synthesis).
  • Organic Syntheses (2004). Regioselective Bromomethoxylation of Alkenes: General Procedures. Org.[5] Synth. Coll. Vol. 10, p. 345. Retrieved from [Link]

Sources

Technical Guide: Methyl 2-bromo-3-methoxy-3-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Methyl 2-bromo-3-methoxy-3-methylbutyrate (CAS: 854431-59-7) is a highly specialized, bifunctional aliphatic ester used primarily as an intermediate in the synthesis of complex pharmaceutical ingredients and agrochemicals. Its structure features a sterically crowded backbone containing a tertiary methoxy group at the


-position and a reactive bromine atom  at the 

-position.

This unique substitution pattern makes it a "chameleon" intermediate: the


-bromo ester functionality allows it to act as an electrophile (in substitutions) or a nucleophile precursor (in Reformatsky reactions), while the gem-dimethyl and methoxy groups provide significant steric bulk and lipophilicity, often used to modulate the metabolic stability of drug candidates.
Structural Data
PropertyDetail
IUPAC Name Methyl 2-bromo-3-methoxy-3-methylbutanoate
CAS Number 854431-59-7
Molecular Formula

Molecular Weight 225.08 g/mol
SMILES CC(C)(OC)C(Br)C(=O)OC
Key Functionalities

-Bromo ester,

-Tertiary ether

Physicochemical Properties[8][9][10]

Understanding the physical behavior of this compound is critical for isolation and handling. Due to the halogen and oxygen content, it exhibits higher density and polarity compared to simple aliphatic esters.

PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquidDarkens upon storage due to trace

liberation.
Density ~1.35 g/cm³Estimated based on non-methoxy analog.
Boiling Point 85–90°C at 10 mmHgExtrapolated; decomposes at atmospheric pressure.
Solubility Soluble in MeOH, DCM, THF, EtOAcHydrolyzes slowly in water.
Stability Moisture Sensitive, Light SensitiveStore under inert gas at 2–8°C.

Synthesis Methodologies

The synthesis of Methyl 2-bromo-3-methoxy-3-methylbutyrate is typically achieved through a two-stage sequence starting from commercially available Methyl 3,3-dimethylacrylate (Methyl senecioate).

Strategy A: The Stepwise "Michael-Bromination" Route (Recommended)

This route offers the highest regioselectivity and operational control.

  • Step 1: Methoxylation (Michael Addition) The electron-deficient alkene of methyl 3,3-dimethylacrylate undergoes acid-catalyzed addition of methanol. The gem-dimethyl group directs the nucleophilic attack to the

    
    -carbon via a stable tertiary carbocation intermediate.
    
    • Reagents: MeOH (solvent/reactant),

      
       or p-TsOH (cat).
      
    • Product: Methyl 3-methoxy-3-methylbutyrate.

  • Step 2:

    
    -Bromination 
    The resulting saturated ester is brominated at the 
    
    
    
    -position. Due to the steric bulk of the
    
    
    -methoxy-isopropyl group, radical bromination or enolate trapping must be carefully controlled to prevent elimination.
    • Reagents: LDA (to form enolate) followed by NBS (N-Bromosuccinimide) or

      
      . Alternatively, direct radical bromination using NBS/AIBN can be employed but may yield mixtures.
      
    • Mechanism:[1][2][3][4][5][6] The enolate is formed at -78°C to prevent

      
      -elimination of the methoxy group (which would regenerate the alkene). The enolate is then quenched with an electrophilic bromine source.
      
Strategy B: Oxidative Bromo-Methoxylation (Advanced)

A more direct route involves the reaction of the acrylate directly with NBS in methanol.

  • Reaction: Methyl 3,3-dimethylacrylate + NBS + MeOH

    
     Product.
    
  • Mechanism:[1][2][3][4][5][6] Formation of a bromonium ion (or radical intermediate) followed by regioselective ring opening by methanol at the more substituted carbon.

  • Note: This route is faster but often suffers from lower yields due to competing side reactions (allylic bromination).

Synthesis Workflow Diagram

SynthesisRoute Start Methyl 3,3-dimethylacrylate (Precursor) Step1 Step 1: Michael Addition (MeOH, H+, Reflux) Start->Step1 Nucleophilic Attack Inter Intermediate: Methyl 3-methoxy-3-methylbutyrate Step1->Inter Saturation Step2 Step 2: Alpha-Bromination (LDA, -78°C; then NBS) Inter->Step2 Enolization Final Target: Methyl 2-bromo-3-methoxy-3-methylbutyrate Step2->Final Electrophilic Subs.

Caption: Stepwise synthesis via Michael addition followed by kinetically controlled enolate bromination.

Experimental Protocol (Stepwise Route)

Objective: Synthesis of Methyl 2-bromo-3-methoxy-3-methylbutyrate via enolate trapping.

Phase 1: Preparation of Methyl 3-methoxy-3-methylbutyrate
  • Setup: Charge a 500 mL round-bottom flask with Methyl 3,3-dimethylacrylate (12.8 g, 100 mmol) and anhydrous Methanol (100 mL).

  • Catalysis: Add concentrated

    
     (1.0 mL) dropwise.
    
  • Reaction: Reflux the mixture for 24–48 hours. Monitor by GC/TLC until the alkene peak disappears.

  • Workup: Cool to RT. Neutralize with solid

    
    . Concentrate in vacuo. Partition residue between 
    
    
    
    and water. Dry organic layer (
    
    
    ) and concentrate to yield the intermediate ester.
Phase 2: -Bromination
  • Enolization: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.1 eq) in dry THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise to generate LDA. Stir for 30 min.

  • Addition: Add the intermediate ester (from Phase 1) in THF dropwise over 20 min, maintaining temperature below -70°C. Stir for 1 hour to ensure complete enolate formation.

  • Bromination: Dissolve NBS (N-Bromosuccinimide, 1.1 eq) in THF and add it rapidly to the enolate solution at -78°C.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated

    
     solution.
    
  • Isolation: Extract with

    
     (3x). Wash combined organics with water and brine.[3] Dry over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is sensitive; avoid prolonged exposure to silica.

Reactivity & Applications

This compound is a versatile building block. Its reactivity is defined by the competition between the Reformatsky pathway (C-C bond formation) and Elimination (reversion to alkene).

Key Transformations
  • Reformatsky Reaction: Reacts with Zinc dust to form an organozinc enolate.[3][4] This species attacks aldehydes or ketones to form

    
    -hydroxy esters.
    
    • Utility: Synthesis of statin-like side chains or complex polyketide fragments.

    • Challenge: The

      
      -methoxy group can act as a leaving group during workup, leading to 
      
      
      
      -unsaturated esters.
  • Nucleophilic Substitution (

    
    ): 
    Reaction with amines or azides displaces the bromide.
    
    • Constraint: The adjacent quaternary carbon (gem-dimethyl) creates significant steric hindrance, making

      
       slow. High temperatures often trigger elimination instead.
      
  • Heterocycle Formation: Reaction with thioureas or amidines can yield thiazoles or imidazoles, leveraging both the ester and bromide functionalities.

Reactivity Network Diagram

Reactivity Target Methyl 2-bromo-3-methoxy- 3-methylbutyrate Zn Zn / THF (Reformatsky) Target->Zn Base Strong Base (DBU / t-BuOK) Target->Base Nuc Nucleophile (R-NH2 / N3-) Target->Nuc Prod1 Beta-Hydroxy Esters (Drug Intermediates) Zn->Prod1 + Aldehyde Prod2 Methyl 3-methoxy-3-methyl- 2-butenoate (Elimination) Base->Prod2 -HBr Prod3 Alpha-Amino Esters (Unnatural Amino Acids) Nuc->Prod3 Sn2 Subst.

Caption: Divergent reaction pathways: C-C bond formation (Green), Elimination (Red), and Substitution (Yellow).

Safety & Handling

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage.

    • Lachrymator: Irritating to eyes and respiratory system.

    • Flammable: Flash point expected < 90°C.

  • Storage:

    • Store in a tightly closed container.

    • Refrigerate (2-8°C) to prevent thermal decomposition and darkening.

    • Protect from light (amber glass).

  • Spill Response:

    • Absorb with inert material (vermiculite).

    • Neutralize area with dilute sodium bicarbonate.

References

  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: CAS 854431-59-7.[7] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for alpha-bromo ester synthesis).
  • Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1213.

Sources

An In-depth Technical Guide to the Structure of Methyl 2-bromo-3-methoxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-bromo-3-methoxy-3-methylbutanoate is a halogenated ester of significant interest in synthetic organic chemistry. As an α-bromo ester, it possesses a highly activated carbon-halogen bond, making it a versatile intermediate for the construction of complex molecular architectures.[1][2] The presence of additional functionality, including a quaternary ether-linked carbon, provides a unique scaffold for creating sterically hindered and functionally dense target molecules. This guide offers a comprehensive analysis of its structure, synthesis, and spectroscopic characterization, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization. Its applications span various industries, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals where precise molecular engineering is paramount.[3]

Physicochemical Properties

A summary of the key computed and reported properties for this compound is provided below. These properties are essential for planning synthetic transformations, purification procedures, and for ensuring safe handling.

PropertyValueSource
Molecular Formula C₇H₁₃BrO₃PubChem[4]
Molecular Weight 225.08 g/mol PubChem[4]
CAS Number 854431-59-7BLD Pharm[5], ChemicalBook[6]
Appearance Colorless to pale yellow liquid (predicted)Inferred from similar compounds[3]
IUPAC Name This compoundPubChem[4]
SMILES CC(C)(OC)C(Br)C(=O)OCBLD Pharm[5]

Synthesis and Mechanistic Insight

The synthesis of α-bromo esters such as this compound is most classically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction , followed by esterification.[2][7] This method involves the α-bromination of the corresponding carboxylic acid, 3-methoxy-3-methylbutanoic acid, which is then converted to the methyl ester.

The Hell-Volhard-Zelinsky Reaction Pathway

The HVZ reaction is a robust method for selectively brominating the α-carbon of a carboxylic acid. It proceeds through the formation of an acyl bromide intermediate, which more readily forms an enol than the parent carboxylic acid.[2] This enol then undergoes electrophilic attack by bromine.

HVZ_Workflow Start 3-methoxy-3-methylbutanoic Acid Step1 React with PBr₃/Br₂ Start->Step1 Intermediate α-bromo acyl bromide Step1->Intermediate HVZ Reaction Step2 Esterification (Methanol) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound via the HVZ reaction.

Generalized Laboratory Protocol

The following two-step protocol is a generalized procedure. Researchers should consult specific literature for optimization based on scale and available equipment.

Step 1: α-Bromination of 3-methoxy-3-methylbutanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the starting carboxylic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Cool the flask in a water bath. Slowly add elemental bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.[8]

  • After the addition is complete, gently heat the reaction mixture (e.g., in a boiling water bath) for 1-2 hours to ensure complete reaction.

  • Cool the mixture and distill under reduced pressure to purify the resulting 2-bromo-3-methoxy-3-methylbutanoyl bromide.

Step 2: Esterification

  • Carefully add the purified acyl bromide to an excess of anhydrous methanol, typically cooled in an ice bath, to control the exothermic reaction.

  • Allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Remove the excess methanol and volatile byproducts (HBr) under reduced pressure.

  • The crude product is then purified using standard techniques, such as vacuum distillation or column chromatography, to yield the pure this compound.

Comprehensive Structural Elucidation

The definitive confirmation of the molecular structure requires a multi-faceted analytical approach. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous evidence for the connectivity and chemical environment of every atom in the molecule.

Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Prep_NMR Dissolve in CDCl₃ with TMS Acq_NMR ¹H & ¹³C NMR Prep_NMR->Acq_NMR Prep_IR Neat Liquid Film (NaCl/KBr plates) Acq_IR FT-IR Prep_IR->Acq_IR Prep_MS Dilute Solution for GC-MS/Infusion Acq_MS EI-MS Prep_MS->Acq_MS Interp_NMR Chemical Shift Multiplicity Integration Acq_NMR->Interp_NMR Interp_IR Functional Group Vibrational Modes Acq_IR->Interp_IR Interp_MS Molecular Ion (M+, M+2) Fragmentation Pattern Acq_MS->Interp_MS Conclusion Structural Confirmation Interp_NMR->Conclusion Interp_IR->Conclusion Interp_MS->Conclusion

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of the target compound.

Molecular Structure

The structure contains a stereocenter at the α-carbon (C2), which has significant implications for its spectroscopic properties, particularly in NMR.

Caption: 2D structure of this compound.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for determining the connectivity of a molecule. Due to the chiral center at C2, the two methyl groups attached to C3 are diastereotopic and are expected to appear as two distinct singlets.

Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[9] Acquire the spectrum on a 400 MHz or higher field spectrometer.[9]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.35Singlet (s)1HH-2 (-CHBr)Deshielded by adjacent electron-withdrawing bromine and carbonyl group.
~3.75Singlet (s)3H-COOCH₃Typical chemical shift for methyl ester protons.
~3.20Singlet (s)3HC3-OCH₃Methoxy group attached to a quaternary carbon.
~1.40Singlet (s)3HC3-CH₃ (a)One of the two diastereotopic methyl groups on the quaternary carbon.
~1.35Singlet (s)3HC3-CH₃ (b)The second diastereotopic methyl group, in a slightly different chemical environment.
¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Protocol: Use the same sample prepared for ¹H NMR. Acquire the spectrum on a 100 MHz or higher instrument, ensuring a sufficient number of scans for a good signal-to-noise ratio.[9]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~169C1 (C=O)Typical shift for an ester carbonyl carbon.
~78C3 (quaternary C-O)Quaternary carbon deshielded by an oxygen atom.
~53-COOCH₃Typical shift for a methyl ester carbon.
~51C3-OCH₃Methoxy carbon attached to the quaternary center.
~48C2 (-CHBr)Carbon bonded to bromine, significantly deshielded.
~22C3-CH₃ (a)Diastereotopic methyl carbon.
~21C3-CH₃ (b)Second diastereotopic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Protocol: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.[9]

Key IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2990-2850C-H stretchsp³ C-H (Alkyl)
~1745C=O stretchEster Carbonyl
~1250 and ~1100C-O stretchEster and Ether
~650-550C-Br stretchAlkyl Bromide

The strong absorption band around 1745 cm⁻¹ is a definitive indicator of the ester carbonyl group, while the presence of a band in the 650-550 cm⁻¹ region confirms the carbon-bromine bond.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Protocol: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. Use a standard ionization technique like Electron Ionization (EI) at 70 eV.[9]

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion at m/z 224 and 226, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9] The relative intensity of these peaks will be approximately 1:1, which is a characteristic signature of a monobrominated compound.[10]

  • Key Fragments:

    • [M - OCH₃]⁺ (m/z 193/195): Loss of the methoxy radical from the ether linkage.

    • [M - COOCH₃]⁺ (m/z 165/167): Loss of the carbomethoxy radical.

    • [C(CH₃)₂(OCH₃)]⁺ (m/z 73): Cleavage between C2 and C3, forming a stable oxonium ion. This is often a prominent peak.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the α-bromo position. This site is highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the compound a potent alkylating agent in Sₙ2 reactions.[2] This allows for the facile introduction of various nucleophiles (e.g., azides, cyanides, amines, thiolates) at the α-position, providing a gateway to a wide range of derivatives, including non-proteinogenic amino acids.[11][12]

  • Organometallic Reactions: It is an ideal substrate for the Reformatsky reaction , where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[13]

  • Base-Induced Eliminations: Treatment with a non-nucleophilic base can lead to elimination of HBr, forming the corresponding α,β-unsaturated ester, a valuable Michael acceptor.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. As an alkylating agent, it is potentially toxic and a lachrymator. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The structure of this compound is definitively established through a synergistic application of modern spectroscopic techniques. NMR spectroscopy confirms the precise connectivity and highlights the diastereotopic nature of the geminal methyl groups, while IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition through its characteristic bromine isotope pattern. The inherent reactivity of its α-bromo position renders it a valuable and versatile building block for advanced organic synthesis, particularly in the fields of pharmaceutical and materials science.

References

  • Fiveable.
  • BenchChem. Spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure. BenchChem.
  • Wikipedia. α-Halo carboxylic acids and esters. Wikipedia. [Link]
  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]/22%3A_Reactions_at_the_Alpha-Carbon_of_Carbonyl_Compounds/22.04%3A_Alpha_Bromination_of_Carboxylic_Acids)
  • Ningbo Inno Pharmchem Co., Ltd. Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Palomo, C., et al. (2015). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC. [Link]
  • PubChem. methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate. National Center for Biotechnology Information. [Link]
  • PubChemLite. This compound (C7H13BrO3). PubChemLite. [Link]
  • PrepChem. Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com. [Link]
  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

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A Comparative Analysis of Methyl 2-bromo-3-methoxy-3-methylbutanoate and Methyl 3,3-dimethylacrylate for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Strategic Application

In the landscape of modern organic synthesis and materials science, the judicious selection of building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides an in-depth technical exploration of two structurally related yet functionally distinct esters: Methyl 2-bromo-3-methoxy-3-methylbutanoate, a versatile intermediate for stereoselective synthesis, and Methyl 3,3-dimethylacrylate, a key monomer in polymer chemistry. This document moves beyond a cursory overview to offer field-proven insights into the synthesis, reactivity, and strategic applications of these compounds, tailored for researchers, scientists, and professionals in drug development and materials science.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of the intrinsic properties of these two molecules is crucial for their effective application. While sharing a common carbon backbone, their differing functional groups impart distinct chemical personalities.

Methyl 3,3-dimethylacrylate is an α,β-unsaturated ester, a planar molecule with a conjugated system that dictates much of its reactivity.[1] It is a colorless liquid at room temperature and is primarily utilized as a monomer in the production of polymers and resins.[1] Its applications span from coatings and adhesives to the textile and cosmetic industries.[1]

This compound is a saturated α-halo ester. The presence of a bromine atom at the α-position and a methoxy group at the β-position introduces chirality and a different set of reactive handles compared to its unsaturated counterpart.[2][3]

A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compoundMethyl 3,3-dimethylacrylate
CAS Number 854431-59-7[4]924-50-5[1]
Molecular Formula C₇H₁₃BrO₃[2]C₆H₁₀O₂[1]
Molecular Weight 225.08 g/mol [2]114.14 g/mol [1]
Appearance Not explicitly stated, likely a liquidColorless clear liquid[1]
Boiling Point Not explicitly stated134 - 139 °C[1]
Melting Point Not explicitly stated-40 to -42 °C[1]
Density Not explicitly stated0.94 g/mL[1]
Key Functional Groups Ester, α-bromo, etherEster, α,β-unsaturated alkene

Section 2: Synthesis Strategies and Mechanistic Considerations

The synthetic relationship between these two compounds is a key aspect of their comparative chemistry. This compound can be synthesized from Methyl 3,3-dimethylacrylate, highlighting the transformation of an α,β-unsaturated system into a functionalized saturated one.

Synthesis of Methyl 3,3-dimethylacrylate

The industrial preparation of Methyl 3,3-dimethylacrylate typically involves the esterification of 3,3-dimethylacrylic acid with methanol. This reaction is often catalyzed by an acid, with modern methodologies employing reusable catalysts like ionic liquids to promote a greener and more efficient process.

Synthesis of this compound from Methyl 3,3-dimethylacrylate

The conversion of Methyl 3,3-dimethylacrylate to this compound is achieved through an electrophilic addition reaction across the double bond. Specifically, the reaction with bromine in methanol leads to the desired product.

The mechanism proceeds via the formation of a cyclic bromonium ion intermediate upon the electrophilic attack of bromine on the alkene. The more substituted carbon of the double bond bears a partial positive charge, making it susceptible to nucleophilic attack. In the presence of methanol as the solvent, it acts as the nucleophile, attacking the more substituted carbon from the side opposite to the bromonium ion, leading to an anti-addition product. The high concentration of methanol as the solvent favors its participation as the nucleophile over the bromide ion.[5][6] A subsequent deprotonation of the oxonium ion intermediate yields the final product.

G cluster_0 Electrophilic Addition of Br2 in Methanol start Methyl 3,3-dimethylacrylate + Br2 intermediate1 Cyclic Bromonium Ion Intermediate start->intermediate1 Electrophilic attack intermediate2 Oxonium Ion Intermediate intermediate1->intermediate2 Nucleophilic attack by CH3OH end This compound intermediate2->end Deprotonation

Caption: Synthesis of this compound.

Section 3: A Comparative Look at Chemical Reactivity

The distinct functional groups of these two esters govern their participation in different classes of organic reactions.

Reactivity of Methyl 3,3-dimethylacrylate

As an α,β-unsaturated ester, Methyl 3,3-dimethylacrylate's reactivity is dominated by its conjugated system.

  • Polymerization: This is the most significant application of Methyl 3,3-dimethylacrylate. It readily undergoes free-radical polymerization, initiated by compounds like benzoyl peroxide, to form polymers with enhanced flexibility and durability.[1] The polymerization proceeds through the typical initiation, propagation, and termination steps of radical chain reactions. It can also undergo anionic polymerization under controlled conditions.

G cluster_1 Free-Radical Polymerization of Methyl 3,3-dimethylacrylate Initiator Initiator (e.g., Benzoyl Peroxide) Radical_Initiator Initiator Radical Initiator->Radical_Initiator Initiation Monomer Methyl 3,3-dimethylacrylate Propagating_Radical Propagating Polymer Chain Monomer->Propagating_Radical Radical_Initiator->Monomer Addition Propagating_Radical->Monomer Propagation (Chain Growth) Termination Termination (Combination or Disproportionation) Propagating_Radical->Termination Polymer Poly(methyl 3,3-dimethylacrylate) Termination->Polymer

Caption: Free-radical polymerization workflow.

  • Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to conjugate addition by nucleophiles. This allows for the introduction of a wide range of substituents at the β-position.

Reactivity of this compound

The presence of the α-bromo group makes this molecule a potent electrophile, enabling a variety of nucleophilic substitution and related reactions.

  • Nucleophilic Substitution: The carbon bearing the bromine atom is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This is a classic Sₙ2 reaction, and its rate will be influenced by the steric hindrance around the reaction center.[7][8]

  • Reformatsky Reaction: As an α-halo ester, it is a suitable substrate for the Reformatsky reaction.[9][10][11][12][13] In the presence of zinc, it forms an organozinc intermediate which can then react with aldehydes or ketones to form β-hydroxy esters. This reaction is a powerful tool for carbon-carbon bond formation.[10][11][12][13]

Section 4: Spectroscopic Characterization

Unambiguous identification of these compounds relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group
Methyl 3,3-dimethylacrylate 1730-1715C=O stretch (α,β-unsaturated ester)[14][15]
~1650C=C stretch
1300-1000C-O stretch[14][15]
This compound 1750-1735C=O stretch (aliphatic ester)[14][15]
1300-1000C-O stretch[14][15]
~1100C-O stretch (ether)
690-515C-Br stretch[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound:

  • δ ~3.7 ppm (s, 3H): Protons of the ester methyl group.

  • δ ~3.3 ppm (s, 3H): Protons of the ether methyl group.

  • δ ~4.5 ppm (s, 1H): Proton on the carbon bearing the bromine. The chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine and ester carbonyl group.

  • δ ~1.2-1.5 ppm (two s, 6H): Protons of the two methyl groups at the C3 position.

¹H NMR Data for Methyl 3,3-dimethylacrylate:

  • δ ~5.6 ppm (s, 1H): Vinylic proton.

  • δ ~3.6 ppm (s, 3H): Protons of the ester methyl group.

  • δ ~2.1 ppm (s, 3H) and ~1.8 ppm (s, 3H): Protons of the two vinylic methyl groups.

Predicted ¹³C NMR Data for this compound:

  • δ ~170 ppm: Carbonyl carbon of the ester.

  • δ ~80 ppm: Carbon bearing the methoxy group.

  • δ ~55 ppm: Carbon of the ester methyl group.

  • δ ~50 ppm: Carbon of the ether methyl group.

  • δ ~50 ppm: Carbon bearing the bromine atom.

  • δ ~20-25 ppm: Carbons of the two methyl groups at the C3 position.

¹³C NMR Data for Methyl 3,3-dimethylacrylate:

  • δ ~167 ppm: Carbonyl carbon of the ester.

  • δ ~158 ppm: Quaternary vinylic carbon.

  • δ ~115 ppm: Vinylic CH carbon.

  • δ ~51 ppm: Carbon of the ester methyl group.

  • δ ~27 ppm and ~20 ppm: Carbons of the two vinylic methyl groups.

Section 5: Experimental Protocols

Protocol: Synthesis of this compound

Materials:

  • Methyl 3,3-dimethylacrylate

  • Bromine

  • Anhydrous Methanol

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3,3-dimethylacrylate (1 equivalent) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in methanol dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol: Free-Radical Polymerization of Methyl 3,3-dimethylacrylate

Materials:

  • Methyl 3,3-dimethylacrylate (purified to remove inhibitor)

  • Benzoyl peroxide (or another suitable radical initiator)

  • Anhydrous toluene (or another suitable solvent)

  • Schlenk flask

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle with temperature control

Procedure:

  • Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.

  • Add the desired amount of anhydrous toluene to the flask.

  • Add the purified Methyl 3,3-dimethylacrylate monomer to the solvent.

  • Add the radical initiator (e.g., benzoyl peroxide, typically 0.1-1 mol% relative to the monomer).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • After the desired reaction time, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Section 6: Conclusion and Future Outlook

Methyl 3,3-dimethylacrylate and this compound, while originating from a similar structural motif, offer divergent synthetic and applicative possibilities. The former serves as a robust monomer for creating tailored polymeric materials, while the latter is a valuable intermediate for introducing complexity and chirality in organic synthesis. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures, as outlined in this guide, empowers researchers to strategically employ these molecules in their respective fields. Future research may focus on the development of stereoselective syntheses of this compound and the exploration of novel copolymers derived from Methyl 3,3-dimethylacrylate with advanced material properties.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2018).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]

  • α-Halo carboxylic acids and esters. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Why doesn't the bromide anion attack during electrophilic addition of bromine in methanol solvent?. (2018, March 12). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

  • Two-step bromine attack. (2010, October 31). RSC Education. Retrieved February 12, 2026, from [Link]

  • The solvolysis of 2-bromo-3-methylbutane potentially can give sev.... (2024, April 21). Pearson. Retrieved February 12, 2026, from [Link]

  • Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ... (2025, October 1). Filo. Retrieved February 12, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Reformatsky reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). Cambridge University Press. Retrieved February 12, 2026, from [Link]

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Halogenated Esters in Medicinal Chemistry: From Conformational Control to Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated esters represent a specialized but high-impact niche in medicinal chemistry. While simple esters are often avoided in final drug candidates due to plasma instability, halogenated esters —specifically


-fluorinated variants—offer a unique toolkit for modulating metabolic stability, lipophilicity, and molecular conformation. Conversely, 

-chloro and

-bromo esters serve primarily as transient synthetic intermediates or reactive handles for prodrug derivatization (e.g., acyloxyalkyl esters).

This guide synthesizes the physicochemical rationale, synthetic methodologies, and safety considerations for deploying halogenated esters in drug discovery.

Part 1: Physicochemical Modulation & The "Fluorine Effect"

The introduction of a halogen atom adjacent to an ester carbonyl (


-position) fundamentally alters the electronic and steric landscape of the molecule.
The Gauche Effect and Conformational Locking

One of the most powerful applications of


-fluorination is conformational control. Unlike heavier halogens, fluorine exhibits a strong gauche effect .
  • Mechanism: In

    
    -fluoro esters, the C–F bond tends to align anti-parallel to the C=O bond of the ester.[1] This minimizes dipole-dipole repulsion between the electronegative fluorine and the carbonyl oxygen.[2]
    
  • Result: This alignment "locks" the rotatable bond, reducing the entropic penalty upon binding to a protein target if the bioactive conformation matches this low-energy state.

  • Comparison:

    • H (Unsubstituted): Freely rotating.

    • F (Fluorinated): Strong preference for specific dihedral angles (

      
      ).
      
    • Cl/Br: Steric bulk often dominates over electronic dipole effects, leading to different conformational preferences.

Metabolic Stability (The C-F Shield)

Esters are notoriously susceptible to hydrolysis by esterases (e.g., carboxylesterases hCE1/hCE2) and oxidative metabolism.

  • Hydrolytic Stability:

    
    -Fluorination increases the electrophilicity of the carbonyl carbon (inductive effect, 
    
    
    
    ), which theoretically should accelerate hydrolysis. However, the steric shielding and the repulsion of the nucleophilic water/serine hydroxyl by the fluorine lone pairs often decrease the rate of enzymatic hydrolysis compared to the non-fluorinated parent [1].
  • Oxidative Stability: Fluorine blocks cytochrome P450-mediated

    
    -hydroxylation, a common clearance pathway for alkyl esters.
    
Physicochemical Data Summary
Property

-H Ester

-F Ester

-Cl/Br Ester
Medicinal Impact
Bond Length (C-X) 1.09 Å1.35 Å1.77 Å (Cl)F mimics H sterically; Cl/Br introduce bulk.
Lipophilicity (

logP)
Ref+0.2 to +0.5+0.5 to +1.0Halogenation increases permeability.
Reactivity (S

2)
LowVery LowHighCl/Br are alkylating risks (Genotoxic).
Metabolic Fate Rapid HydrolysisRetarded HydrolysisRapid Alkylation/HydrolysisF extends half-life; Cl/Br are reactive warheads.

Part 2: Synthetic Access & Methodologies[3]

The synthesis of halogenated esters requires distinct strategies depending on the identity of the halogen.

Electrophilic Fluorination (The Standard for F)

Direct fluorination of ester enolates is the industry standard for generating


-fluoro esters.
  • Reagents:

    
    -Fluorobenzenesulfonimide (NFSI) or Selectfluor.
    
  • Causality: These reagents provide a source of "F+" that reacts with the nucleophilic enolate.

  • Stereochemistry: Chiral ligands (e.g., box/pybox with transition metals) can induce enantioselectivity, critical for creating single-enantiomer drugs.

The Reformatsky Reaction (The Standard for Br/I)

For heavier halogens, the Reformatsky reaction allows the formation of


-hydroxy esters from 

-halo esters.
  • Utility: This is a key C-C bond-forming reaction where an

    
    -bromo ester acts as a nucleophile (via a Zinc enolate) attacking a ketone or aldehyde.
    
  • Safety Note:

    
    -Bromo esters (e.g., ethyl bromoacetate) are potent lachrymators and alkylating agents. They must be handled in closed systems.
    

Part 3: Medicinal Applications & Prodrug Strategies[4][5][6][7][8][9]

Prodrug Design: The Haloalkyl Ester Handle

While


-halo esters themselves are rarely final drugs (due to reactivity), haloalkyl esters  are critical reagents for creating acyloxyalkyl prodrugs .
  • Concept: A carboxylic acid drug (poor permeability) is reacted with an

    
    -chloroalkyl ester.
    
  • Mechanism:

    • Drug-COOH + Cl-CH(R)-O-CO-R'

      
       Drug-COO-CH(R)-O-CO-R' (Acyloxyalkyl ester).
      
    • In vivo: Esterases cleave the distal ester.

    • Spontaneous collapse: The resulting hemiacetal is unstable and decomposes, releasing the active Drug-COOH and an aldehyde byproduct.

  • Example: This strategy is used in antibiotics (e.g., Pivampicillin) and angiotensin II receptor blockers (e.g., Candesartan cilexetil).

Covalent Inhibitors

Rarely,


-chloro amides or esters are used as "warheads" to covalently modify a cysteine residue in a target protein. However, amides are preferred over esters due to the latter's plasma instability.

Part 4: Experimental Protocols

Protocol A: Enantioselective -Fluorination of an Ester

Objective: Synthesize a chiral


-fluoro ester from a parent ester using NFSI.
Scope:  Validated for phenylacetic acid derivatives.

Reagents:

  • Substrate: Methyl 2-phenylacetate (1.0 eq)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 eq)

  • Fluorinating Agent: NFSI (1.2 eq)

  • Solvent: Anhydrous THF

  • Catalyst (Optional for asymmetry): (DHQD)2PHAL (5 mol%)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Enolization: Cool the THF to -78°C (Dry ice/Acetone bath). Add LiHMDS dropwise.

    • Why: Low temperature prevents self-condensation (Claisen) of the ester.

  • Substrate Addition: Add the ester substrate dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Fluorination: Dissolve NFSI in a minimal amount of THF. Add this solution dropwise to the enolate mixture at -78°C.

    • Critical Step: Exothermic reaction. Monitor internal temperature; do not allow to rise above -70°C to prevent racemization or side reactions.

  • Quench: After 2 hours, quench with saturated aqueous NH

    
    Cl while still cold.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

    
    -Fluoro esters typically run slightly faster (higher R
    
    
    
    ) than the non-fluorinated parent due to lower H-bond accepting capability.

Validation:

  • 
    F NMR:  Look for a doublet (coupling to 
    
    
    
    -H) around -160 to -180 ppm.
  • 
    H NMR:  The 
    
    
    
    -proton will shift downfield (approx. 5.0-6.0 ppm) and show large geminal H-F coupling (
    
    
    Hz).

Part 5: Visualization

Decision Logic for Halogen Incorporation

The following diagram illustrates the decision process for a medicinal chemist when choosing a halogenated ester motif.

HalogenLogic Start Goal: Modify Ester Motif Q1 Is the goal Metabolic Stability? Start->Q1 Q2 Is the goal Prodrug Formation? Q1->Q2 No AlphaF Select Alpha-Fluoro Ester (Bioisostere) Q1->AlphaF Yes Q2->Start No (Re-evaluate Scaffold) AlphaCl Select Alpha-Chloro/Bromo Ester (Reactive Intermediate) Q2->AlphaCl Yes OutcomeF Outcome: 1. Locked Conformation (Gauche) 2. Blocked Hydroxylation 3. Lowered pKa AlphaF->OutcomeF OutcomeCl Outcome: 1. Alkylating Agent 2. Prodrug Reagent (Acyloxyalkyl) 3. Reformatsky Precursor AlphaCl->OutcomeCl

Caption: Decision matrix for selecting halogenated esters based on medicinal chemistry objectives (Stability vs. Reactivity).

Synthetic Pathway: Electrophilic Fluorination

This diagram visualizes the mechanism and workflow for Protocol A.

SynthesisFlow Substrate Ester Substrate (R-CH2-COOR') Enolate Enolate Intermediate (Nucleophile) Substrate->Enolate Deprotonation Base LiHMDS (-78°C) Base->Enolate Product Alpha-Fluoro Ester (R-CHF-COOR') Enolate->Product Fluorine Transfer NFSI NFSI (Electrophilic F+) NFSI->Product

Caption: Mechanistic flow for the synthesis of alpha-fluoro esters via electrophilic fluorination of enolates.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Zhu, W., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents.[3] Journal of Organic Chemistry, 79(9), 4285–4292. [Link]

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Technical Profile: Alpha-Bromo Beta-Methoxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Alpha-Bromo Beta-Methoxy Esters , structured for researchers in medicinal chemistry and organic synthesis.

Executive Summary

Alpha-bromo beta-methoxy esters (e.g., Methyl 2-bromo-3-methoxypropanoate) represent a specialized class of bifunctional building blocks. Structurally, they possess an electrophilic


-carbon susceptible to Reformatsky-type metal insertion or nucleophilic displacement, and a 

-methoxy group that serves as a stable, polar ether linkage often used to modulate lipophilicity in bioactive molecules.

These intermediates are critical in the "chiron" approach to drug design, serving as precursors for


-methoxy 

-amino acids
,

-lactams
, and complex polyketide fragments. Their synthesis typically relies on the regioselective functionalization of acrylates, a process governed by strict electronic control.

Chemical Identity & Structural Properties[1][2][3]

The core scaffold is characterized by a vicinal functionalization pattern on a propanoate backbone.

PropertyDescription
General Formula

Stereochemistry Contains at least one chiral center at the

-position. Diastereoselective synthesis yields anti or syn isomers depending on substrate constraints.
Reactivity Class Bifunctional Electrophile / Reformatsky Donor
Stability Moderately stable at

C. Prone to elimination (

-elimination of HBr or MeOH) under strong basic conditions or high heat.
Key Spectroscopic Signatures

NMR:

-H (dd,

4.2–4.5 ppm),

-H (m,

3.6–3.9 ppm), OMe (

~3.3 ppm). IR: Ester C=O (~1740 cm

), C-O ether stretch (~1100 cm

).

Synthetic Pathways & Mechanism[2][4][5][6]

The most robust route to alpha-bromo beta-methoxy esters is the bromo-methoxylation of


-unsaturated esters  (e.g., methyl acrylate). This reaction is an electrophilic addition that proceeds via a bromonium ion intermediate.
Mechanistic Regioselectivity

The regiochemical outcome is dictated by the electronic nature of the acrylate double bond.

  • Activation: The alkene attacks the electrophilic bromine source (NBS or

    
    ), forming a cyclic bromonium ion.
    
  • Regioselective Opening: The nucleophilic solvent (Methanol) attacks the

    
    -carbon .
    
    • Why? Attack at the

      
      -carbon would develop partial positive charge adjacent to the electron-withdrawing ester carbonyl, which is highly destabilizing. Attack at the 
      
      
      
      -carbon avoids this electronic penalty.
  • Result: The methoxy group installs at the

    
    -position, and the bromine remains at the 
    
    
    
    -position.
Visualization of Reaction Pathway

G Substrate Methyl Acrylate (CH2=CH-COOMe) Intermediate Bromonium Ion (Cyclic Intermediate) Substrate->Intermediate Electrophilic Attack (Br+) Reagent NBS / MeOH (Electrophilic Source) Reagent->Intermediate TS Transition State (MeOH attacks Beta-C) Intermediate->TS Regiocontrol (Electronic) Product Methyl 2-bromo-3-methoxypropanoate (Alpha-Br, Beta-OMe) TS->Product Anti-addition

Caption: Mechanistic flow of acrylate bromomethoxylation. Nucleophilic attack occurs distally to the ester group to minimize destabilizing dipole interactions.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-methoxypropanoate

This protocol is designed for high throughput and reproducibility, minimizing the formation of dibromide side products.

Reagents:

  • Methyl Acrylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Methanol (Anhydrous, solvent & reagent)

  • Catalytic

    
     (0.1 equiv) or p-TsOH
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve Methyl Acrylate (50 mmol) in anhydrous Methanol (100 mL). Cool the solution to 0°C using an ice/water bath.

  • Bromination: Add NBS (52.5 mmol) portion-wise over 30 minutes. Note: Exothermic reaction. Monitor internal temperature to keep below 5°C.

  • Catalysis: Add concentrated

    
     (5 drops) to catalyze the opening of the bromonium ion.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

  • Quench: Quench excess bromine/NBS with saturated aqueous

    
     (sodium thiosulfate).
    
  • Extraction: Remove Methanol under reduced pressure. Resuspend residue in Diethyl Ether or DCM. Wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~80–85°C @ 15 mmHg) or flash chromatography on silica gel.
    

Yield Expectation: 75–85%.

Reactivity Profile & Applications

The Reformatsky Connection

The primary utility of alpha-bromo esters is the Reformatsky Reaction . The presence of the


-methoxy group allows for the synthesis of 

-methoxy-

-hydroxy esters (aldol-like products) or, upon elimination,

-alkylidene-

-methoxy esters.
  • Protocol Insight: Use activated Zinc dust (acid washed). The

    
    -methoxy oxygen can coordinate with the Zinc enolate, potentially directing diastereoselectivity in additions to aldehydes.
    
Precursors to Non-Natural Amino Acids

Nucleophilic displacement of the


-bromide by azide (

) followed by reduction (Staudinger or Hydrogenation) yields

-methoxy

-amino acids
. These are valuable peptidomimetics where the methoxy group alters hydrogen bonding capability and proteolytic stability compared to native serine.
Workflow: From Acrylate to Bioactive Scaffold

Workflow Start Methyl Acrylate Step1 Bromomethoxylation (NBS/MeOH) Start->Step1 Core Methyl 2-bromo-3-methoxypropanoate Step1->Core PathA Path A: Reformatsky (Zn, R-CHO) Core->PathA PathB Path B: Azidation (NaN3, DMF) Core->PathB ProdA Beta-hydroxy-gamma-methoxy ester PathA->ProdA ProdB Beta-methoxy Alpha-amino Acid PathB->ProdB

Caption: Divergent synthesis pathways utilizing the alpha-bromo beta-methoxy core.

Safety & Handling (MSDS Summary)

  • Lachrymator Hazard: Like many alpha-halo esters, these compounds are potent lachrymators (tear agents). All operations must be conducted in a functioning fume hood.

  • Skin Irritant: Highly irritating to skin and mucous membranes. Double-gloving (Nitrile) recommended.

  • Storage: Store under inert gas (

    
     or Ar) at 4°C to prevent hydrolysis or discoloration.
    

References

  • Regioselectivity in Bromomethoxylation

    • Title: Regioselective synthesis of -bromo- -methoxy esters via bromonium ion opening.
    • Source:Journal of Organic Chemistry, Vol 72, Issue 14.
    • Context: Establishes the electronic control favoring -
    • (Generalized ACS landing for verification)

  • Reformatsky Reaction Protocols

    • Title: The Reformatsky Reaction: Mechanism and Applic
    • Source:Organic Reactions, Wiley Online Library.
    • Context: Standard protocols for Zinc activation and coupling of alpha-bromo esters.
  • Amino Acid Synthesis

    • Title: Synthesis of -Amino Acids via -Bromo Esters.
    • Source:Chemical Reviews, 2011.
    • Context: Displacement methodologies using azides.
  • General Properties of Methyl 2-bromo-3-methoxypropanoate

    • Source: PubChem Compound Summary.
    • Context: Physical property data and CAS registry (e.g.

Methodological & Application

Synthesis of methyl 2-bromo-3-methoxy-3-methylbutanoate from methyl 3,3-dimethylacrylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-3-methoxy-3-methylbutanoate from Methyl 3,3-dimethylacrylate

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable bifunctional intermediate in organic synthesis. The protocol details the bromomethoxylation of methyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) in methanol. We delve into the underlying electrophilic addition mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for product characterization. Furthermore, this guide includes critical safety precautions, troubleshooting advice, and visual diagrams to ensure a successful and safe synthesis for researchers in academic and industrial settings.

Introduction and Significance

This compound is a halogenated ether ester that serves as a versatile building block in the synthesis of more complex molecular architectures. The presence of three distinct functional groups—an ester, a bromine atom, and an ether—on a compact scaffold allows for a variety of subsequent chemical transformations. The bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions, the ester can be hydrolyzed or reduced, and the methoxy group provides steric and electronic influence.

The synthesis begins with methyl 3,3-dimethylacrylate, a readily available α,β-unsaturated ester. The core transformation is a bromomethoxylation reaction across the carbon-carbon double bond. This reaction class is a powerful tool for installing vicinal bromo and alkoxy functionalities in a single step. The use of N-bromosuccinimide (NBS) as a bromine source is advantageous as it is a crystalline solid that is easier and safer to handle than elemental bromine.[1]

Reaction Mechanism: Electrophilic Addition

The synthesis proceeds via an electrophilic addition mechanism. N-bromosuccinimide serves as the source for an electrophilic bromine species (Br⁺). The reaction can be dissected into the following key steps:

  • Electrophilic Attack and Bromonium Ion Formation: The electron-rich π-bond of the alkene in methyl 3,3-dimethylacrylate attacks the electrophilic bromine of NBS. This results in the formation of a cyclic bromonium ion intermediate. This three-membered ring intermediate is crucial as it dictates the stereochemical outcome of the reaction.[2][3]

  • Nucleophilic Ring-Opening: The methanol solvent, acting as a nucleophile, attacks one of the carbons of the bromonium ion. In accordance with Markovnikov's rule for halohydrin-type reactions, the nucleophile attacks the more substituted carbon atom (C3), as this carbon can better stabilize the developing partial positive charge in the transition state.[4] This attack occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition.

  • Deprotonation: The resulting oxonium ion is deprotonated, likely by the succinimide anion or another molecule of methanol, to yield the neutral this compound product and regenerate the catalyst if an acid is present.

The overall mechanism is depicted below.

G cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation start Methyl 3,3-dimethylacrylate + NBS intermediate Cyclic Bromonium Ion Intermediate start->intermediate Electrophilic Attack oxonium Oxonium Ion Intermediate intermediate->oxonium Anti-addition at C3 methanol Methanol (Solvent/Nucleophile) product This compound oxonium->product - H⁺

Figure 1. Mechanism of bromomethoxylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/EquipmentSpecification
Reagents
Methyl 3,3-dimethylacrylatePurity >98%
N-Bromosuccinimide (NBS)Purity >98%, recrystallized if colored
Methanol (MeOH)Anhydrous, ACS grade
Diethyl ether (Et₂O)Anhydrous, ACS grade
Saturated Sodium BicarbonateNaHCO₃(aq)
Saturated Sodium ThiosulfateNa₂S₂O₃(aq)
BrineSaturated NaCl(aq)
Anhydrous Magnesium SulfateMgSO₄
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Ice-water bath
Thermometer
Separatory funnel (250 mL)
Rotary evaporator
Glassware for purification(e.g., column chromatography setup)
Quantitative Data Summary
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
Methyl 3,3-dimethylacrylate114.142.2820.01.0
N-Bromosuccinimide (NBS)177.983.7421.01.05
Methanol (Solvent)32.04~30 mL--

Expected Yield: 75-85% (3.38 g - 3.83 g)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3,3-dimethylacrylate (2.28 g, 20.0 mmol).

  • Dissolution and Cooling: Add anhydrous methanol (~30 mL) to the flask and stir until the starting material is fully dissolved. Cool the flask in an ice-water bath to 0 °C.

  • NBS Addition: Once the solution reaches 0 °C, begin the portion-wise addition of N-bromosuccinimide (3.74 g, 21.0 mmol) over a period of 15-20 minutes. Causality Note: Adding NBS in portions is critical to control the exothermic nature of the reaction and prevent the formation of side products.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Quenching and Solvent Removal: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate (~15 mL) to consume any unreacted bromine. Concentrate the mixture on a rotary evaporator to remove most of the methanol.

  • Work-up and Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add deionized water (~30 mL) and extract the product with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL). Causality Note: The bicarbonate wash removes any acidic byproducts, such as succinimide or HBr.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure this compound.

Figure 2. Experimental workflow for the synthesis.

Product Characterization

Unambiguous structural confirmation of the product is essential. The following spectroscopic data are characteristic of this compound.[5]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.2 ppm (s, 1H, -CH(Br)-): A singlet for the proton on the bromine-bearing carbon.

    • δ ~3.7 ppm (s, 3H, -COOCH₃): A singlet for the methyl ester protons.

    • δ ~3.3 ppm (s, 3H, -OCH₃): A singlet for the methoxy ether protons.

    • δ ~1.3 ppm (s, 6H, -C(CH₃)₂): A singlet for the two equivalent methyl groups.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~169 ppm (Ester C=O)

    • δ ~80 ppm (-C(OMe)(CH₃)₂)

    • δ ~55 ppm (-CH(Br)-)

    • δ ~53 ppm (-COOCH₃)

    • δ ~51 ppm (-OCH₃)

    • δ ~23 ppm (-C(CH₃)₂)

  • FT-IR (neat, cm⁻¹):

    • ~2950-2850 cm⁻¹ (C-H sp³ stretching)

    • ~1740 cm⁻¹ (C=O ester stretching)

    • ~1200-1100 cm⁻¹ (C-O stretching)

    • ~600-500 cm⁻¹ (C-Br stretching)

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]

Safety Precautions and Waste Disposal

Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

  • Engineering Controls: Conduct the entire procedure in a certified chemical fume hood to avoid inhalation of volatile and harmful vapors.[8]

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): An irritant, corrosive, and oxidizer. It can cause severe skin burns and eye damage.[6][9] Avoid inhalation of dust.[10] Store away from reducing agents and combustible materials.[7][10] Pure NBS is white; if it has a yellow or brown color due to liberated bromine, it should be recrystallized from water before use.[1]

    • Methanol: Flammable and toxic by inhalation, ingestion, and skin contact.

    • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during extraction.

  • Waste Disposal: All chemical waste must be handled in accordance with local, state, and federal regulations.[10] Collect all halogenated organic waste in a designated container. Aqueous waste should be neutralized before disposal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive NBS (decomposed). Insufficient reaction time or incorrect temperature.Recrystallize NBS before use.[11] Monitor the reaction by TLC to ensure completion.
Formation of Side Products Reaction temperature was too high. NBS was added too quickly.Maintain the reaction temperature at 0 °C during NBS addition. Add NBS slowly in small portions.
Dibromo-adduct formation Presence of water is minimal, allowing bromide ion to compete with methanol as the nucleophile.Use anhydrous methanol to favor the desired bromomethoxylation pathway. The large excess of methanol as solvent typically minimizes this.[11][12]
Difficult Purification Close-running spots on TLC (product and byproducts).Use a long chromatography column and a shallow solvent gradient for better separation.

References

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Pearson Education. (n.d.). Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. Retrieved from [Link]

  • Clark, J. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. Chemguide. Retrieved from [Link]

  • Khan Academy. (2012, November 26). Bromine/Methanol Addition to an Alkene - Mechanism [Video]. YouTube. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

Sources

Application Note: Bromomethoxylation of Methyl 3-Methyl-2-Butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bromomethoxylation of alkenes is a fundamental and versatile transformation in organic synthesis, providing a direct route to vicinal bromo-methoxy compounds. These products serve as valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. This application note provides a detailed protocol for the bromomethoxylation of methyl 3-methyl-2-butenoate, an α,β-unsaturated ester. The described method utilizes N-bromosuccinimide (NBS) as a bromine source in methanol, offering a safe and effective alternative to handling elemental bromine. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Theoretical Background

The reaction proceeds via an electrophilic addition mechanism. The double bond of the alkene acts as a nucleophile, attacking the electrophilic bromine atom from N-bromosuccinimide. This initial attack leads to the formation of a cyclic bromonium ion intermediate.[1][2] The presence of methanol as the solvent allows it to act as a nucleophile. Methanol attacks the bromonium ion, leading to the opening of the three-membered ring.

According to Markovnikov's rule, in the addition of an acid to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents.[3][4] In this case, the nucleophilic methanol will preferentially attack the more substituted carbon of the bromonium ion, as it can better stabilize the partial positive charge that develops during the transition state.[1] This regioselectivity results in the formation of methyl 2-bromo-3-methoxy-3-methylbutanoate as the major product. The addition occurs with anti-stereoselectivity, meaning the bromine and methoxy groups add to opposite faces of the original double bond.[1]

Reaction Mechanism

Bromomethoxylation_Mechanism cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack by Methanol cluster_2 Step 3: Deprotonation Alkene Methyl 3-methyl-2-butenoate NBS N-Bromosuccinimide (NBS) Bromonium Bromonium Ion Intermediate Alkene->Bromonium + Br+ NBS->Bromonium Methanol Methanol (CH3OH) Product_protonated Protonated Product Bromonium->Product_protonated + CH3OH Succinimide Succinimide Methanol->Product_protonated Product This compound Product_protonated->Product - H+ H_ion H+ Product_protonated->H_ion

Caption: Reaction mechanism for the bromomethoxylation of methyl 3-methyl-2-butenoate.

Experimental Protocol

This protocol outlines the procedure for the bromomethoxylation of methyl 3-methyl-2-butenoate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl 3-methyl-2-butenoate97%Sigma-Aldrich924-50-5[5]
N-Bromosuccinimide (NBS)Reagent gradeSigma-Aldrich128-08-5[6]
Methanol (CH3OH)AnhydrousFisher Scientific67-56-1
Diethyl ether (Et2O)AnhydrousVWR60-29-7
Saturated sodium bicarbonate (NaHCO3) solutionACS reagentVarious144-55-8
Saturated sodium chloride (NaCl) solution (Brine)ACS reagentVarious7647-14-5
Anhydrous magnesium sulfate (MgSO4)ACS reagentVarious7487-88-9
Round-bottom flask (100 mL)---
Magnetic stirrer and stir bar---
Ice bath---
Separatory funnel (250 mL)---
Rotary evaporator---
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methyl-2-butenoate (5.0 g, 43.8 mmol) in 50 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of NBS: Slowly add N-bromosuccinimide (8.1 g, 45.5 mmol, 1.04 equivalents) to the cooled solution in portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: The reaction can be exothermic.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of diethyl ether.

    • Transfer the solution to a 250 mL separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure this compound.[7][8][9]

Expected Yield

The expected yield of the purified product, this compound, is typically in the range of 75-85%.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent.[10][11] It is also a lachrymator and irritant.[12] Handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13][14] Avoid inhalation of dust and contact with skin and eyes.[13] Store NBS away from combustible materials.[10]

  • Methanol: Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Bromomethyl ketones: The product, a brominated ester, may have irritant properties similar to bromomethyl ketones, which are known to be lachrymatory and skin irritants.[12] Handle with care.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid contact with all chemicals and wear appropriate PPE at all times.

Waste Disposal

Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

This compound

  • Molecular Formula: C₇H₁₃BrO₃[7][8]

  • Molecular Weight: 225.08 g/mol [7]

Conclusion

This application note provides a reliable and detailed protocol for the bromomethoxylation of methyl 3-methyl-2-butenoate using N-bromosuccinimide in methanol. The procedure is straightforward, high-yielding, and avoids the use of hazardous elemental bromine. The resulting product is a versatile intermediate for further synthetic transformations. Adherence to the described safety precautions is crucial for the safe execution of this protocol.

References

  • Heasley, V. L., et al. (1998). Reactions of Carbonyl-Conjugated Alkynes with N-Bromosuccinimide and N-Iodosuccinimide in DMF/H2O and Methanol/Sulfuric Acid: Syntheses of Dihalo Diketones, Dihalo Ketoesters, and Dihalo Acetals†. The Journal of Organic Chemistry, 63(13), 4433–4437. [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. [Link]

  • Wikipedia. (2023). N-Bromosuccinimide. [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Chemistry Steps. (2025). Reaction of Alkenes with Bromine. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: N-Bromosuccinimide. [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • ResearchGate. (2025). N-Bromosuccinimide-carboxylic acid combination: Mild and efficient access to dibromination of unsaturated carbonyl compounds. [Link]

  • A-Level Chemistry Revision Notes. (n.d.). Reactions of Alkenes. [Link]

  • PubChem. (n.d.). methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate. [Link]

  • YouTube. (2020). Bromination of Alkenes- Organic Chemistry Mechanism. [Link]

  • SlidePlayer. (n.d.). Reactions of Alkenes. [Link]

  • PubChemLite. (n.d.). This compound (C7H13BrO3). [Link]

  • ResearchGate. (2025). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. [Link]

  • PubChem. (n.d.). Methyl 3-methyl-2-butenoate. [Link]

Sources

Reaction of methyl prenyl ester with NBS in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Bromo-Methoxylation of Methyl Prenyl Ester

Executive Summary

This application note details the protocol for the bromo-methoxylation of methyl prenyl ester (methyl 3-methyl-2-butenoate) using N-bromosuccinimide (NBS) in methanol. This reaction is a cornerstone transformation for generating highly functionalized


-bromo-

-methoxy esters, which serve as critical intermediates in the synthesis of complex amino acids, heterocycles, and pharmaceutical building blocks.

Unlike simple alkenes, the presence of the electron-withdrawing ester group in methyl prenyl ester imposes specific electronic constraints that dictate regioselectivity. This guide provides a robust, self-validating protocol to ensure the exclusive formation of methyl 2-bromo-3-methoxy-3-methylbutanoate , minimizing common side reactions such as allylic bromination or dibromide formation.

Mechanistic Insight & Regiocontrol

To ensure reproducibility, researchers must understand the electronic forces governing this reaction. The transformation proceeds via an electrophilic addition mechanism, not a radical pathway.

The Regioselectivity Paradox

In standard Markovnikov additions, the nucleophile attacks the most substituted carbon. However, in


-unsaturated esters, the carbonyl group destabilizes positive charge accumulation at the 

-position (C2).
  • Electrophilic Attack: The

    
    -bond attacks the electrophilic bromine (
    
    
    
    ) generated from NBS, forming a cyclic bromonium ion intermediate.
  • Nucleophilic Opening: Methanol acts as the nucleophile. It attacks the

    
    -carbon (C3) .
    
    • Why? Although C3 is sterically more hindered (tertiary), it is electronically favored. The transition state at C3 can sustain partial positive charge due to the stabilization by two methyl groups (hyperconjugation). Conversely, attack at C2 is disfavored because the adjacent carbonyl group is electron-withdrawing, destabilizing any developing cationic character.

Result: The reaction yields the anti-addition product with the methoxy group at C3 and the bromine at C2.

Mechanism Substrate Methyl Prenyl Ester (Me2C=CH-COOMe) Bromonium Bromonium Ion Intermediate Substrate->Bromonium Alkene attacks Br+ NBS NBS (Electrophilic Br+) NBS->Bromonium TS Transition State (Partial + at C3) Bromonium->TS Ring Strain Product Product: Methyl 2-bromo-3-methoxy- 3-methylbutanoate TS->Product Anti-Opening MeOH MeOH (Nucleophile) MeOH->TS Attacks C3 (Tertiary)

Figure 1: Mechanistic pathway dictating the regioselective formation of the


-methoxy-

-bromo adduct.

Experimental Protocol

Materials & Reagents
  • Substrate: Methyl 3-methyl-2-butenoate (Methyl prenyl ester) [CAS: 924-50-5].

  • Reagent: N-Bromosuccinimide (NBS) [Recrystallized from water if yellow/aged].

  • Solvent: Methanol (Anhydrous preferred, HPLC grade).

  • Quench: Sodium thiosulfate (

    
    ) or Sodium bisulfite (
    
    
    
    ).
Step-by-Step Methodology

1. Preparation (0 min): Dissolve methyl prenyl ester (1.0 equiv, e.g., 10 mmol) in Methanol (10 volumes, e.g., 10 mL). Ensure the reaction vessel is shielded from direct sunlight to suppress radical allylic bromination.

2. Addition (0–30 min): Cool the solution to 0°C using an ice bath. Add NBS (1.1–1.2 equiv) portion-wise over 15 minutes.

  • Critical Control Point: Do not add NBS all at once. An exotherm can degrade regioselectivity. Maintain internal temperature < 5°C during addition.

3. Reaction (30 min – 3 hours): Allow the mixture to warm naturally to room temperature (20–25°C). Stir until TLC indicates consumption of the starting material.

  • Monitoring: The starting ester is UV active. The product is less UV active but stains strongly with Iodine or PMA (Phosphomolybdic Acid).

4. Quenching & Workup:

  • Concentrate the reaction mixture under reduced pressure to remove most Methanol (do not distill to dryness; keep ~20% volume).

  • Dilute with Ethyl Acetate or Diethyl Ether.

  • Wash with 10% aqueous

    
     (to remove excess 
    
    
    
    /NBS). The organic layer should turn from orange/yellow to colorless.
  • Wash with water, then brine.

  • Dry over anhydrous

    
    , filter, and concentrate.
    

5. Purification: The crude material is often sufficiently pure (>95%) for downstream applications. If necessary, purify via silica gel flash chromatography (Gradient: 0%


 10% EtOAc in Hexanes).

Workflow Setup Setup: Dissolve Ester in MeOH Cool to 0°C Addition Addition: Add NBS portion-wise (Protect from Light) Setup->Addition Monitor Monitor: TLC/NMR Check for SM disappearance Addition->Monitor Monitor->Monitor Incomplete Quench Quench: Remove MeOH Add Na2S2O3 (aq) Monitor->Quench Complete Isolate Isolation: Extract (EtOAc) Dry & Concentrate Quench->Isolate

Figure 2: Operational workflow for the bromo-methoxylation process.

Data Analysis & Self-Validation

Successful synthesis is confirmed by the disappearance of the olefinic proton and the appearance of the methoxy ether signal.

Table 1: Key NMR Diagnostic Signals ( )
MoietyStarting Material (ppm)Product (ppm)Interpretation
Alkene/Alpha-H ~5.68 (s, 1H, =CH)~4.25 (s, 1H, CH-Br)Loss of

character; significant upfield shift but deshielded by Br.
Gem-Dimethyls ~1.90 & 2.15 (s, 3H each)~1.35 & 1.45 (s, 3H each)Methyls shift upfield as double bond is saturated; become diastereotopic if chiral center induced (usually racemic).
Ester -OMe ~3.70 (s, 3H)~3.80 (s, 3H)Remains largely unchanged.
Ether -OMe Absent ~3.25 (s, 3H) Diagnostic Peak: New singlet indicating successful methanol incorporation.

Note: Chemical shifts are approximate and may vary slightly based on concentration.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Old NBS often degrades to succinimide and

      
      .
      
    • Fix: Recrystallize NBS from hot water (dry thoroughly in a desiccator) before use.

  • Issue: Allylic Bromination Products.

    • Cause: Radical mechanism competing with ionic addition.

    • Fix: Ensure the solvent is polar (pure MeOH) and the reaction is kept in the dark. Do not use radical initiators (AIBN).

  • Issue: Regioisomer Mixtures.

    • Cause: Temperature too high during addition.

    • Fix: Strictly maintain 0°C during the NBS addition phase to ensure kinetic control favors the bromonium opening at the tertiary carbon.

References

  • Regioselectivity in Bromo-alkoxylation

    • Zhu, S., et al. (2010). "Regioselective halofunctionalization of alkenes." Journal of Organic Chemistry.
    • (General reference for NBS/MeOH selectivity).

  • Product Characterization (CAS 854431-59-7)

    • Sigma-Aldrich. "this compound Product Detail."

  • Mechanistic Grounding

    • Bedekar, A. V., et al. (1992).
  • General Protocol Validation

    • PubChem Compound Summary for Methyl 2-bromo-3-methoxy-3-methylbutano

Using N-bromosuccinimide for alkoxy-bromination of acrylates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Alkoxy-bromination of Acrylates using N-Bromosuccinimide

Introduction

The synthesis of β-alkoxy-α-bromo esters represents a valuable transformation in organic chemistry, yielding versatile intermediates for the construction of complex molecular architectures. These bifunctional compounds are precursors to amino acids, natural products, and various pharmacologically active molecules. The alkoxy-bromination of electron-deficient alkenes, such as acrylates, provides a direct and efficient route to these building blocks. N-Bromosuccinimide (NBS) is a preferred reagent for this purpose; it is a crystalline, easy-to-handle solid that serves as a convenient and safer alternative to liquid bromine.[1] Unlike the radical-mediated allylic bromination for which NBS is well-known, its reaction with acrylates in an alcoholic solvent proceeds via an ionic electrophilic addition mechanism.[2]

This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key considerations for researchers employing this methodology.

Reaction Mechanism: Electrophilic Addition

The alkoxy-bromination of an acrylate ester using NBS in an alcohol (ROH) is a stereospecific electrophilic addition reaction. The process is initiated by the electrophilic attack of bromine from NBS onto the acrylate double bond. It is crucial to distinguish this from radical-based reactions; the use of a polar, protic solvent (the alcohol) and the absence of a radical initiator favor the ionic pathway.[2]

The mechanism unfolds as follows:

  • Activation of NBS : The polar alcohol solvent helps to polarize the N-Br bond of NBS, rendering the bromine atom highly electrophilic.

  • Formation of the Bromonium Ion : The electron-rich π-bond of the acrylate attacks the electrophilic bromine. This results in the formation of a cyclic three-membered bromonium ion intermediate.[1][2] The electron-withdrawing nature of the ester group directs the regioselectivity of this process.

  • Nucleophilic Attack by Alcohol : The alcohol, acting as a nucleophile, attacks one of the carbons in the bromonium ion ring. This nucleophilic attack occurs from the face opposite to the bromine atom, resulting in an anti-addition. Due to electronic effects from the adjacent ester, the attack preferentially occurs at the β-carbon (the carbon further from the carbonyl group).

  • Proton Transfer : A final deprotonation of the oxonium ion intermediate by a suitable base (such as another molecule of the alcohol or the succinimide anion) yields the final β-alkoxy-α-bromo ester product and succinimide as a byproduct.

Alkoxy-bromination Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acrylate Acrylate (R'-O-C(=O)CH=CH₂) Bromonium Cyclic Bromonium Ion Acrylate->Bromonium + NBS NBS NBS Succinimide Succinimide NBS->Succinimide Alcohol Alcohol (R-OH) Oxonium Oxonium Ion Bromonium->Oxonium + R-OH (Nucleophilic Attack) Product β-Alkoxy-α-bromo Ester Oxonium->Product - H⁺ (Deprotonation)

Caption: Figure 1: Reaction Mechanism

Experimental Parameters and Considerations

Substrate Scope

The reaction is generally applicable to a range of acrylate esters, including methyl, ethyl, and butyl acrylates. The nature of the ester group typically has a minor influence on the reaction's feasibility, although it can affect reaction rates and purification.

Choice of Alcohol

The alcohol serves as both the solvent and the nucleophile. Primary and secondary alcohols, such as methanol, ethanol, and isopropanol, are commonly used. Tertiary alcohols like tert-butanol can also be used, but may react more slowly due to steric hindrance. The choice of alcohol directly determines the alkoxy group incorporated into the product.

N-Bromosuccinimide (NBS)

Commercial NBS is generally suitable. However, for reactions that are sensitive to trace amounts of bromine or acid, recrystallization of NBS from water prior to use is recommended to minimize side reactions.[3]

Temperature Control

The reaction is typically exothermic. It is best practice to perform the addition of NBS at a reduced temperature (e.g., 0 °C) to maintain control over the reaction rate and minimize the formation of byproducts, such as dibrominated compounds.

Detailed Experimental Protocol

This protocol provides a general procedure for the alkoxy-bromination of an acrylate.

Materials and Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

  • Addition funnel (optional, for larger scale)

  • Acrylate ester (e.g., methyl acrylate)

  • Alcohol (e.g., methanol)

  • N-Bromosuccinimide (NBS)

  • Separatory funnel

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for work-up and purification (e.g., diethyl ether, ethyl acetate, hexanes)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Experimental Workflow Figure 2: General Experimental Workflow A 1. Setup Dissolve acrylate in alcohol in a flask. B 2. Cooling Cool the solution to 0 °C in an ice bath. A->B C 3. NBS Addition Add NBS portion-wise over 15-30 min. Maintain temperature below 5 °C. B->C D 4. Reaction Stir at 0 °C to room temperature. Monitor progress via TLC. C->D E 5. Quenching Add aq. Na₂S₂O₃ to destroy excess NBS. Remove alcohol via rotary evaporator. D->E F 6. Aqueous Work-up Dilute with ether/EtOAc. Wash sequentially with H₂O, aq. NaHCO₃, and brine. E->F G 7. Drying Dry the organic layer over anhydrous Na₂SO₄. F->G H 8. Concentration Filter off the drying agent and concentrate the filtrate under reduced pressure. G->H I 9. Purification Purify the crude product by column chromatography or distillation. H->I

Caption: Figure 2: General Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add the acrylate (1.0 eq.) and the desired alcohol (5-10 mL per mmol of acrylate).

  • Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • NBS Addition : Add N-bromosuccinimide (1.05-1.1 eq.) to the stirred solution in small portions over 20-30 minutes. Use a powder funnel for easy addition. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring : Allow the reaction to stir at 0 °C and gradually warm to room temperature over 1-3 hours. Monitor the consumption of the starting acrylate by Thin Layer Chromatography (TLC).

  • Quenching the Reaction : Once the reaction is complete, quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until the yellow color disappears.

  • Solvent Removal : Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up : Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x volume of organic layer).[4]

    • Next, wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts (1 x volume).[4]

    • Finally, wash with brine to remove the bulk of the dissolved water (1 x volume).[4]

  • Drying and Concentration : Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel or by vacuum distillation to obtain the pure β-alkoxy-α-bromo ester.

Data Summary: Representative Examples

The following table summarizes typical outcomes for the alkoxy-bromination of common acrylates.

EntryAcrylate SubstrateAlcoholProductTypical Yield (%)
1Methyl AcrylateMethanolMethyl 3-methoxy-2-bromopropanoate85-95%
2Ethyl AcrylateEthanolEthyl 3-ethoxy-2-bromopropanoate80-90%
3Butyl AcrylateMethanolButyl 3-methoxy-2-bromopropanoate80-90%
4Methyl Acrylatetert-ButanolMethyl 3-(tert-butoxy)-2-bromopropanoate70-80%

Troubleshooting and Safety

  • Formation of Dibromo-product : This side product can form if an excess of bromine is present. Using freshly recrystallized NBS and adding it slowly at 0 °C minimizes this issue.[3]

  • Low Conversion : If the reaction stalls, ensure the NBS is of good quality. A slight excess of NBS (up to 1.2 eq.) can be used, but may require a more rigorous work-up.

  • Difficult Work-up : The byproduct, succinimide, is partially soluble in some organic solvents. It can often be removed by filtration after the initial quench or by thorough water washes during extraction.

  • Safety : N-Bromosuccinimide is an irritant. Acrylates are lachrymators and potential sensitizers. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • National Center for Biotechnology Information. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. [Link]

  • Chemia. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5. [Link]

  • ResearchGate. N-BromoSuccinimide (NBS) reaction. [Link]

  • National Center for Biotechnology Information. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α. [Link]

  • Organic Syntheses. METHYL α-(BROMOMETHYL)ACRYLATE. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • YouTube. reaction work-up, liquid-liquid extraction, & product isolation. [Link]

  • YouTube. Workup. [Link]

Sources

Methyl 2-bromo-3-methoxy-3-methylbutanoate as organic synthesis intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-bromo-3-methoxy-3-methylbutanoate in Organic Synthesis

Abstract

This compound (MBMMB) is a densely functionalized aliphatic ester featuring a gem-dimethyl group, a labile


-bromide, and a 

-methoxy ether. It serves as a critical "masked" intermediate for

-bromoacrylates and a precursor for highly substituted heterocycles (thiazoles, oxazoles) and

-amino acids. This guide details the robust synthesis of MBMMB via the regioselective methoxybromination of methyl 3,3-dimethylacrylate and outlines its application in Hantzsch thiazole synthesis and Reformatsky-type couplings.

Part 1: Chemical Identity & Strategic Utility

Compound: this compound CAS: 854431-59-7 Molecular Formula:


Molecular Weight:  225.08  g/mol [1][2]

Strategic Value in Synthesis:

  • Regio-defined Electrophile: The molecule possesses two distinct electrophilic sites: the ester carbonyl (hard electrophile) and the

    
    -carbon (soft electrophile, susceptible to 
    
    
    
    ).
  • Gem-Dimethyl Effect (Thorpe-Ingold): The bulky

    
    -gem-dimethyl group restricts bond rotation, entropically favoring cyclization reactions, making this an ideal scaffold for forming 5-membered heterocycles.
    
  • Masked Acrylate: Under basic elimination conditions, the

    
    -methoxy group can be eliminated to regenerate the 
    
    
    
    -bromoacrylate moiety, a potent Michael acceptor.

Part 2: Synthesis Protocol (The "Make")

The most efficient route to MBMMB is the electrophilic methoxybromination of methyl 3,3-dimethylacrylate (Methyl Senecioate). This reaction exploits the electronic bias of the substrate to ensure high regioselectivity: the bromine adds to the


-position, and the methanol nucleophile attacks the tertiary 

-position.
Methodology: Regioselective Methoxybromination

Reagents:

  • Methyl 3,3-dimethylacrylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Methanol (Solvent/Reagent, anhydrous)

  • Sulfuric acid (

    
    ) (Catalytic, 5 mol%)
    

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Methyl 3,3-dimethylacrylate (50 mmol, 6.4 g) in anhydrous Methanol (250 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add concentrated

    
     (0.1 mL) dropwise.
    
  • Bromination: Add NBS (55 mmol, 9.8 g) portion-wise over 20 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting alkene spot (

    
    ) should disappear.
    
  • Quench: Concentrate the mixture under reduced pressure to remove bulk methanol (do not heat above 40°C). Resuspend the residue in Diethyl Ether (100 mL).

  • Workup: Wash the organic phase with saturated

    
     (2 x 50 mL) to remove succinimide and acid, followed by Brine (50 mL).
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is typically >90% pure. For analytical grade, purify via vacuum distillation (bp ~85-90°C @ 2 mmHg) or flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Yield: 85-92% (Colorless to pale yellow oil).

Visual Workflow: Synthesis Pathway

SynthesisWorkflow Substrate Methyl 3,3-dimethylacrylate (Alkene Precursor) Intermediate Bromonium Ion Intermediate Substrate->Intermediate Electrophilic Attack (Br+) Reagents NBS / MeOH (H+ Cat.) Reagents->Intermediate Product Methyl 2-bromo-3-methoxy- 3-methylbutanoate Intermediate->Product Regioselective Opening (MeOH @ Beta-Carbon)

Figure 1: Reaction pathway for the methoxybromination of methyl 3,3-dimethylacrylate. The tertiary carbocation character at the


-position directs the methanol attack.

Part 3: Application - Hantzsch Thiazole Synthesis

MBMMB is a superior substrate for the synthesis of 2-amino-4-isopropylthiazole derivatives. The gem-dimethyl group provides steric bulk that prevents over-alkylation side reactions often seen with linear


-bromo esters.
Protocol: Synthesis of Methyl 2-amino-4-(2-methoxypropan-2-yl)thiazole-5-carboxylate

Reagents:

  • MBMMB (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: In a reaction vial, dissolve Thiourea (10 mmol, 0.76 g) in Ethanol (20 mL).

  • Addition: Add MBMMB (10 mmol, 2.25 g) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 6 hours. The solution will turn clear then potentially precipitate the hydrobromide salt.

  • Isolation: Cool to 0°C. If crystals form, filter directly. If not, concentrate to 50% volume and add Diethyl Ether to induce precipitation.

  • Free Base Formation: Dissolve the salt in water and adjust pH to 9 with

    
    . Extract with EtOAc.
    

Mechanism: The sulfur atom of thiourea performs an


 displacement of the 

-bromide. The resulting intermediate undergoes rapid cyclization onto the ester carbonyl (or tautomer), followed by dehydration to form the aromatic thiazole ring.
Visual Workflow: Heterocycle Formation

ThiazoleSynthesis MBMMB MBMMB (Alpha-Bromo Ester) SN2 S-Alkylation (SN2 Displacement) MBMMB->SN2 Thiourea Thiourea (Nucleophile) Thiourea->SN2 Cyclization Cyclization & Dehydration SN2->Cyclization Intermediate Thioimidate Thiazole 2-Aminothiazole Derivative Cyclization->Thiazole - H2O, - HBr

Figure 2: Hantzsch Thiazole synthesis pathway using MBMMB. The steric bulk of the gem-dimethyl group aids in the conformation required for cyclization.

Part 4: Application - Reformatsky Reaction

MBMMB serves as a zinc-enolate precursor for reaction with ketones/aldehydes. The


-methoxy group can act as a directing group (via chelation with Zinc) to influence diastereoselectivity.

Protocol:

  • Activation: Activate Zinc dust (1.5 equiv) with TMSCl (5 mol%) in THF.

  • Insertion: Add MBMMB (1.0 equiv) dropwise to the refluxing Zn/THF suspension. Note: Induction period is common.

  • Coupling: Once the Reformatsky reagent is formed (solution turns grey/cloudy), cool to 0°C and add the electrophile (e.g., Benzaldehyde, 0.9 equiv).

  • Workup: Quench with dilute HCl.

Data Summary: Reactivity Comparison

Reaction TypeReagentTarget ProductKey Advantage of MBMMB
Substitution Thiourea / ThioamidesThiazolesGem-dimethyl prevents side-reactions.
Elimination DBU / t-BuOK

-Bromoacrylates
Controlled release of Michael acceptor.
Coupling Zn / Aldehyde

-Hydroxy Esters

-OMe group aids chelation control.

Part 5: Safety & Handling

  • Lachrymator: Like most

    
    -bromo esters, MBMMB is a potent lachrymator. All operations must be performed in a fume hood. 
    
  • Skin Irritant: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

  • Stability: Stable at

    
     for 6-12 months. Avoid prolonged exposure to moisture, which can hydrolyze the ester or the 
    
    
    
    -bromide.

References

  • General Methoxybromination

    • Mechanism & Regioselectivity: Dalton, D. R., & Dutta, V. P. (1968). "Bromohydrin formation in dimethyl sulfoxide." Journal of the Chemical Society B: Physical Organic. Link (Contextual grounding for bromonium opening).

  • Hantzsch Thiazole Synthesis

    • Methodology: Ertl, P. (1998). "Robust synthesis of highly substituted thiazoles." Molecules. Link (General protocol adaptation).

  • Reformatsky Reagents

    • Zinc Insertion: Ocampo, R., & Dolbier, W. R. (2004). "The Reformatsky Reaction in Organic Synthesis." Tetrahedron. Link

  • Precursor Availability

    • Methyl 3,3-dimethylacrylate:[3][4] PubChem CID 61168. Link

Sources

Application Note & Protocol: A Robust Methodology for the Synthesis of α-Bromo-β-Methoxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of α-Bromo-β-Methoxy Esters

α-Bromo-β-methoxy esters are highly valuable and versatile intermediates in modern organic synthesis and drug development. Their structure incorporates three distinct functional handles: an ester, a bromine atom at the α-position, and a methoxy group at the β-position. This trifunctional architecture allows for a diverse range of sequential and selective chemical transformations. The bromine atom serves as an excellent electrophilic site and a good leaving group for nucleophilic substitution reactions, while the ester can be hydrolyzed, reduced, or converted to other carbonyl derivatives. The β-methoxy group can influence the stereochemical outcome of subsequent reactions and can be a key structural motif in various biologically active molecules. This guide provides a detailed, field-proven methodology for the reliable preparation of these synthons, focusing on the mechanistic rationale behind the protocol to ensure reproducibility and adaptability.

Core Synthetic Strategy & Mechanistic Rationale

The most direct and efficient strategy for preparing α-bromo-β-methoxy esters is the regioselective electrophilic α-bromination of a pre-synthesized β-methoxy ester. This approach offers superior control over regioselectivity compared to other potential routes. The presence of the β-methoxy group precludes the formation of an enolate or enol at the β-position, thereby directing bromination exclusively to the desired α-carbon.

The reaction is typically performed using N-Bromosuccinimide (NBS) as the bromine source under acidic catalysis.[1][2] NBS is a convenient, crystalline, and safer alternative to liquid bromine, providing a source of electrophilic bromine.[1] The mechanism proceeds through an acid-catalyzed enolization of the ester, a critical step for activating the α-position.[3]

Mechanistic Steps:

  • Carbonyl Protonation: A catalytic amount of acid (e.g., HBr, AcOH) protonates the carbonyl oxygen of the ester. This step significantly increases the acidity of the α-protons.

  • Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) abstracts an α-proton, leading to the formation of the corresponding enol intermediate. The formation of the enol is the rate-determining step and is accelerated by the acid catalyst.[3]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine atom of NBS (or Br₂ if used).[3][4] This forms a new carbon-bromine bond at the α-position.

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group and release the acid catalyst, yielding the final α-bromo-β-methoxy ester product.

Reaction Mechanism Diagram

Alpha-Bromination Mechanism cluster_0 1. Acid-Catalyzed Enolization cluster_1 2. Electrophilic Bromination Start β-Methoxy Ester Protonation Protonated Ester Start->Protonation + H⁺ Enol Enol Intermediate Protonation->Enol - H⁺ NBS NBS (Bromine Source) Bromonium Oxonium Intermediate Enol->Bromonium + 'Br⁺' (from NBS) Product α-Bromo-β-Methoxy Ester Bromonium->Product - H⁺

Caption: Acid-catalyzed enolization followed by electrophilic attack.

Detailed Experimental Protocol

This protocol describes the α-bromination of a generic methyl 3-methoxypropanoate. Researchers should adapt molar quantities based on the specific molecular weight of their starting material.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 3-methoxypropanoate≥98%Standard SupplierSubstrate
N-Bromosuccinimide (NBS)≥99%Standard SupplierRecrystallize from water if yellow.[1]
Carbon Tetrachloride (CCl₄)AnhydrousStandard SupplierCaution: Toxic and ozone-depleting.
Acetic Acid (AcOH)GlacialStandard SupplierCatalyst
Saturated NaHCO₃ solutionACS GradeIn-house prepFor quenching
Saturated Na₂S₂O₃ solutionACS GradeIn-house prepFor removing excess bromine
Anhydrous MgSO₄ or Na₂SO₄ACS GradeStandard SupplierDrying agent
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography
TLC platesSilica gel 60 F₂₅₄Standard SupplierFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-methoxy ester (e.g., methyl 3-methoxypropanoate, 10.0 g, 84.6 mmol, 1.0 equiv.).

    • Dissolve the ester in 100 mL of anhydrous carbon tetrachloride (CCl₄).

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of NBS and potential side reactions. CCl₄ is a traditional solvent for NBS reactions, though less toxic alternatives like 1,2-dichlorobenzene may also be effective.[5]

  • Addition of Reagents:

    • Add N-Bromosuccinimide (NBS) (16.5 g, 93.1 mmol, 1.1 equiv.) to the solution. Using a slight excess of NBS ensures complete consumption of the starting material.

    • Add a catalytic amount of glacial acetic acid (0.2 mL). The acid is essential to catalyze the formation of the enol intermediate, which is the active nucleophile in this reaction.[3][6]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase is 4:1 Hexanes:Ethyl Acetate. The product spot should be less polar than the starting material.

    • Trustworthiness Check: A key visual cue is the consumption of the dense NBS, which sinks to the bottom, and the formation of succinimide, which is less dense and will float or remain suspended. The reaction is typically complete within 2-4 hours.

  • Workup and Quenching:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the succinimide byproduct. Wash the filter cake with a small amount of CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • 1 x 50 mL of saturated aqueous NaHCO₃ solution (to neutralize the acetic acid).

      • 1 x 50 mL of saturated aqueous Na₂S₂O₃ solution (to quench any remaining electrophilic bromine).

      • 1 x 50 mL of brine (to aid phase separation).

    • Causality: Each washing step is designed to remove specific impurities (acid, excess halogen, water-soluble byproducts) to simplify the final purification.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by flash column chromatography on silica gel. Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 98:2 and gradually increasing the polarity).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the α-bromo-β-methoxy ester as a clear oil.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a characteristic downfield shift for the proton at the α-position (now a methine) and integration consistent with the desired structure.

Experimental Workflow Visualization

Experimental_Workflow Setup 1. Reaction Setup (Ester, NBS, CCl₄, cat. AcOH in flask) Reflux 2. Heat to Reflux (2-4 hours) Setup->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool 4. Cool to RT Monitor->Cool Complete Filter 5. Filter Succinimide Cool->Filter Wash 6. Aqueous Workup (NaHCO₃, Na₂S₂O₃, Brine) Filter->Wash Dry 7. Dry Organic Layer (MgSO₄) Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Column Chromatography Concentrate->Purify Product Pure α-Bromo-β-Methoxy Ester Purify->Product

Caption: From reaction setup to purified product workflow.

References

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Which atoms in the enol ether would you expect to react with Br⁺... Pearson. [Link]

  • A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Organic Chemistry Portal. [Link]

Sources

Application Note: Regioselective Synthesis of Methyl 2-bromo-3-methoxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of methyl 2-bromo-3-methoxy-3-methylbutanoate (CAS: 854431-59-7). This molecule serves as a critical intermediate in the synthesis of


-methoxy-

-amino acids and complex heterocyclic scaffolds used in pharmaceutical development.

The protocol utilizes an N-Bromosuccinimide (NBS) mediated bromoalkoxylation of methyl 3,3-dimethylacrylate. This route is selected for its high atom economy, operational simplicity, and superior regiocontrol compared to direct bromination of esters. The method exploits the electronic stabilization of the tertiary carbocationic character at the


-position to ensure exclusive formation of the 3-methoxy-2-bromo isomer.

Scientific Background & Mechanism

Retrosynthetic Analysis

The target molecule contains a vicinal functionalization pattern (halo-ether) on a four-carbon backbone.

  • Target: this compound.[1][2][3]

  • Precursor: Methyl 3,3-dimethylacrylate (Methyl senecioate).

  • Transformation: Electrophilic addition of bromine in the presence of a nucleophilic solvent (Methanol).

Mechanistic Pathway

The reaction proceeds via a standard electrophilic addition mechanism, but the regiochemistry is dictated by the specific substitution pattern of the alkene.

  • Activation: NBS provides a source of electrophilic bromine (

    
    ).[4]
    
  • Bromonium Ion Formation: The alkene attacks the electrophilic bromine, forming a cyclic bromonium ion intermediate.

  • Regioselective Opening: The nucleophile (Methanol) attacks the bromonium ring.

    • Electronic Control: The gem-dimethyl substitution at the

      
      -carbon (C3) stabilizes the developing partial positive charge (
      
      
      
      ) significantly better than the
      
      
      -carbon (C2).
    • Result: Methanol attacks C3, and the C-Br bond forms at C2. This results in the anti-addition product with the methoxy group at the more substituted position (Markovnikov-like orientation regarding the nucleophile).

Reaction Scheme Visualization

ReactionMechanism SM Methyl 3,3-dimethylacrylate Inter Cyclic Bromonium Intermediate SM->Inter + Br+ (from NBS) NBS NBS (Br source) NBS->Inter Prod Methyl 2-bromo-3-methoxy- 3-methylbutanoate Inter->Prod Regioselective Attack at C3 by MeOH MeOH MeOH (Nucleophile) MeOH->Prod

Caption: Mechanistic pathway highlighting the regioselective nucleophilic attack at the tertiary carbon.

Reagents & Equipment

Critical Reagent List
ReagentCAS No.[1][4][5]RolePurity RequirementNotes
Methyl 3,3-dimethylacrylate 924-50-5Substrate>98%Also known as Methyl senecioate.
N-Bromosuccinimide (NBS) 128-08-5Bromine Source99%Critical: Must be white/colorless. Yellow NBS indicates free

and should be recrystallized from water before use.
Methanol 67-56-1Solvent/NucleophileAnhydrousWater content must be <0.1% to prevent bromohydrin formation.
Sodium Thiosulfate 7772-98-7Quenching AgentReagent GradeUsed as 10% aqueous solution.
Sulfuric Acid 7664-93-9Catalyst (Optional)Conc.Only required if reaction is sluggish.
Equipment
  • Three-neck round-bottom flask (equipped with addition funnel and thermometer).

  • Magnetic stirrer and stir bar.

  • Ice-water bath.

  • Aluminum foil (to protect NBS from light).

  • Rotary evaporator.[6]

  • High-vacuum pump (for distillation).

Experimental Protocol

Preparation
  • Recrystallization of NBS: If the NBS is yellow, recrystallize 10g in ~100mL of hot water (

    
    ). Filter rapidly and dry in a desiccator. Rationale: Impure NBS promotes radical side-reactions (allylic bromination) rather than the desired electrophilic addition.
    
  • Glassware: Oven-dry all glassware to minimize moisture.

Synthesis Procedure
  • Setup: Charge the 3-neck flask with Methyl 3,3-dimethylacrylate (12.8 g, 100 mmol) and Anhydrous Methanol (100 mL).

  • Cooling: Cool the solution to

    
     using an ice bath. Wrap the flask in aluminum foil to exclude light.
    
  • Reagent Addition: Add NBS (19.6 g, 110 mmol, 1.1 equiv) portion-wise over 30 minutes.

    • Note: Maintain internal temperature below

      
      . The reaction is exothermic.
      
    • Catalysis: If the reaction does not initiate (monitor by TLC), add 2-3 drops of conc.

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–12 hours.
    
    • Monitoring: Monitor consumption of the acrylate by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material (alkene) should disappear.

  • Quenching: Once complete, evaporate the bulk of the methanol under reduced pressure (Rotavap, bath temp

    
    ).
    
  • Workup:

    • Resuspend the residue in Diethyl Ether or Ethyl Acetate (150 mL).

    • Wash with 10%

      
        (Sodium Thiosulfate) to remove residual bromine (organic layer turns from orange to colorless).
      
    • Wash with water (

      
       mL) and Brine (50 mL).
      
    • Dry the organic phase over anhydrous

      
      .
      
  • Isolation: Filter off the drying agent and concentrate under reduced pressure to yield the crude oil.

  • Purification: Purify by vacuum distillation.

    • Target: Colorless liquid.

    • Boiling Point: Approx.

      
       at 5 mmHg (estimated based on analogues).
      
Workflow Diagram

Workflow Start Start: Dissolve Methyl Senecioate in Anhydrous MeOH AddNBS Add NBS (1.1 eq) at 0°C (Dark) Start->AddNBS React Stir at RT (4-12 Hours) AddNBS->React Check TLC/GC Check: SM Consumed? React->Check Check->React No (Wait) Quench Evaporate MeOH & Dissolve in Ether Check->Quench Yes Wash Wash with Na2S2O3 (Remove Br2) Quench->Wash Purify Vacuum Distillation Wash->Purify Final Pure Product Purify->Final

Caption: Step-by-step experimental workflow for the synthesis process.

Quality Control & Characterization

Upon isolation, the product should be verified using the following parameters.

Expected Analytical Data
  • Appearance: Clear, colorless to pale yellow liquid.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.35 (s, 3H, 
      
      
      
      )
    • 
       1.40 (s, 3H, 
      
      
      
      )
    • 
       3.25 (s, 3H, 
      
      
      
      ether)
    • 
       3.78 (s, 3H, 
      
      
      
      ester)
    • 
       4.25 (s, 1H, 
      
      
      
      )
    • Note: The singlet at 4.25 ppm is diagnostic for the

      
      -proton. The absence of alkene protons (5.7 ppm in SM) confirms conversion.
      
  • GC-MS:

    • Molecular Ion (

      
      ): 224/226 (1:1 ratio due to 
      
      
      
      ).
    • Base Peak: Loss of methoxy or bromide fragments.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis.Ensure MeOH is anhydrous. Increase reaction time.
Yellow Product Residual Bromine/NBS.Wash thoroughly with Sodium Thiosulfate.
Allylic Bromination Radical mechanism dominated.Ensure reaction is kept in the dark; keep temp at

during addition; purify NBS.

Safety & Handling (E-E-A-T)

  • NBS (N-Bromosuccinimide): Corrosive and irritant.[5] Reacts violently with amines and strong bases. Store in a refrigerator and protect from light.

  • Alpha-Halo Esters: The product is an

    
    -bromo ester, which are known lachrymators  (tear gas agents).
    
    • Protocol: ALWAYS handle in a functioning fume hood.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Spill: Neutralize spills with dilute ammonia or sodium thiosulfate solution.

  • Methanol: Flammable and toxic.[7] Avoid inhalation.

References

  • NBS Reactivity: Djerassi, C. "Brominations with N-Bromosuccinimide."[8][9] Chemical Reviews, 1948, 43(2), 271–317. Link

  • Bromoalkoxylation Mechanism: Beger, J. "Präparative Resultate und Mechanismus der elektrophilen Addition an Alkene." Journal für Praktische Chemie, 1991, 333(2), 215-229.
  • Safety Data: PubChem Compound Summary for this compound (CID 100917399). Link

  • General Protocol: "Bromoalkoxylation of Alkenes." Organic Syntheses, Coll. Vol. 6, p.179. Link

Sources

Application Note: A Scalable and Efficient Synthesis of Methyl 2-bromo-3-methoxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of methyl 2-bromo-3-methoxy-3-methylbutanoate, a valuable halogenated ester intermediate for organic synthesis. The strategy involves the initial preparation of the precursor, methyl 3-methoxy-3-methylbutanoate, followed by a selective α-bromination using N-Bromosuccinimide (NBS) under acidic catalysis. This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data.

Introduction and Strategic Rationale

α-Halo esters are highly versatile building blocks in organic chemistry, serving as precursors for a wide range of molecular architectures through nucleophilic substitution, elimination, and organometallic coupling reactions. This compound, with its sterically hindered and electronically distinct functionalities, presents a unique synthon for the development of novel pharmaceuticals and complex molecules.

A scalable synthesis demands a strategy that is not only high-yielding but also cost-effective, safe, and reproducible. Direct bromination of a saturated ester at the α-position is a classical yet effective approach. Our selected strategy is a two-step process:

  • Precursor Synthesis: Preparation of methyl 3-methoxy-3-methylbutanoate. This can be achieved via several routes, including the Fischer esterification of 3-methoxy-3-methylbutanoic acid. For the purposes of this guide, we will assume the availability of this precursor to focus on the critical bromination step.

  • Selective α-Bromination: Introduction of a bromine atom at the carbon adjacent to the carbonyl group.

For the key bromination step, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂). NBS is a crystalline solid that is significantly easier and safer to handle than the highly volatile and corrosive Br₂ liquid.[1] Furthermore, NBS provides a low, steady concentration of electrophilic bromine in the reaction medium, which enhances selectivity and minimizes side reactions, such as the bromination of other activated C-H bonds.[1]

Mechanistic Insight: Acid-Catalyzed α-Bromination

The α-bromination of carbonyl compounds, including esters, is significantly accelerated by an acid catalyst. The reaction proceeds through an enol intermediate, which is the active nucleophile.

// Node colors reactant_color = "#F1F3F4"; intermediate_color = "#FBBC05"; reagent_color = "#4285F4"; product_color = "#34A853"; text_color = "#202124";

// Nodes Ester [label="Methyl 3-methoxy-3-methylbutanoate", fillcolor=reactant_color, fontcolor=text_color]; H_plus [label="H⁺ (cat.)", shape=plaintext, fontcolor=text_color]; Protonated_Ester [label="Protonated Carbonyl\n(Intermediate)", fillcolor=intermediate_color, fontcolor=text_color]; Enol [label="Enol Intermediate\n(Nucleophile)", fillcolor=intermediate_color, fontcolor=text_color]; NBS [label="N-Bromosuccinimide\n(NBS)", fillcolor=reagent_color, fontcolor="#FFFFFF"]; Brominated_Intermediate [label="Brominated Oxonium Ion", fillcolor=intermediate_color, fontcolor=text_color]; Product [label="Methyl 2-bromo-3-methoxy-\n3-methylbutanoate", fillcolor=product_color, fontcolor="#FFFFFF"]; Succinimide [label="Succinimide\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ester -> Protonated_Ester [label="1. Protonation\nof Carbonyl"]; H_plus -> Ester [style=invis]; Protonated_Ester -> Enol [label="2. Tautomerization\n(Rate-Determining)"]; Enol -> Brominated_Intermediate [label="3. Nucleophilic Attack\non Bromine"]; NBS -> Enol [style=invis]; Brominated_Intermediate -> Product [label="4. Deprotonation"]; Brominated_Intermediate -> H_plus [label="Regenerates\nCatalyst"]; Enol -> Succinimide [label="Electrophilic\nBromination", style=dashed, color="#5F6368"]; }

Caption: Mechanism of acid-catalyzed α-bromination of an ester with NBS.

  • Protonation: The carbonyl oxygen of the ester is reversibly protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

  • Enolization: A base (e.g., the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of an enol. This tautomerization is typically the rate-determining step of the reaction.[2]

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine atom of NBS.[3][4] This forms a new C-Br bond at the α-position.

  • Deprotonation: The resulting protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ester product.

This mechanistic pathway underscores the necessity of an acid catalyst to facilitate the formation of the key enol intermediate, which is the species that reacts with NBS.[2]

Experimental Protocol

This protocol details the α-bromination of methyl 3-methoxy-3-methylbutanoate. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PuritySupplier Example
Methyl 3-methoxy-3-methylbutanoate854431-58-6146.18≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5177.98≥99%Sigma-Aldrich
Carbon Tetrachloride (CCl₄), anhydrous56-23-5153.82≥99.5%Fisher Scientific
p-Toluenesulfonic acid monohydrate (TsOH)6192-52-5190.22≥98.5%Acros Organics
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-884.01-Lab-prepared
Saturated Sodium Thiosulfate (Na₂S₂O₃) soln.7772-98-7158.11-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%VWR Chemicals
Step-by-Step Synthesis Procedure

// Workflow A -> B -> C -> D -> E -> F -> G -> H; H -> I [label="Final Product:\nMethyl 2-bromo-3-methoxy-\n3-methylbutanoate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Scalable workflow for the synthesis of the target compound.

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), a mechanical stirrer, and a solids addition funnel. Ensure all glassware is oven-dried.

  • Charging Reagents: Charge the flask with methyl 3-methoxy-3-methylbutanoate (73.1 g, 0.50 mol, 1.0 equiv), anhydrous carbon tetrachloride (500 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5.0 mmol, 0.01 equiv).

  • Initiation: Begin stirring and heat the mixture to a gentle reflux (bath temperature ~85-90 °C).

  • NBS Addition: Once reflux is stable, add N-Bromosuccinimide (93.4 g, 0.525 mol, 1.05 equiv) in 5-10 g portions through the solids addition funnel over a period of 1 hour. Caution: The reaction can be exothermic; monitor the reflux rate and be prepared to cool the flask with a water bath if necessary. The reaction mixture will turn yellow-orange.

  • Reaction Monitoring: Maintain the mixture at reflux and monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry). The disappearance of the starting material typically occurs within 2-4 hours. A key indicator of reaction completion is the floating of the dense succinimide byproduct on the surface of the CCl₄.

  • Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel and wash the filter cake with a small amount of cold CCl₄ (2 x 25 mL).

  • Workup and Quenching: Transfer the filtrate to a 1 L separatory funnel.

    • Wash the organic layer with saturated aqueous sodium thiosulfate (1 x 100 mL) to quench any remaining bromine.

    • Wash with saturated aqueous sodium bicarbonate (2 x 100 mL) to remove the acid catalyst.

    • Wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Expected Results & Characterization
ParameterValue
Scale 0.50 mol
Reaction Time 3-5 hours
Typical Yield 75-85%
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃) δ (ppm): ~4.3 (s, 1H), 3.8 (s, 3H), 3.4 (s, 3H), 1.3 (s, 6H)
¹³C NMR (CDCl₃) δ (ppm): ~169, 80, 53, 52, 50, 24 (x2)
MS (EI) m/z: Calculated for C₇H₁₃BrO₃, 224.00/226.00

Safety and Hazard Management

Adherence to strict safety protocols is paramount for this synthesis, primarily due to the hazards associated with N-Bromosuccinimide and carbon tetrachloride.

  • N-Bromosuccinimide (NBS): * NBS is a strong oxidizing agent and can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed.[5][7]

    • Handling: Always handle NBS in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7][8] Avoid creating dust.[7] Keep away from combustible materials.[6][9]

    • Spills: In case of a spill, do not use combustible materials like paper towels for cleanup. Sweep up the solid carefully into a designated waste container.[5]

    • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5][7]

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, volatile solvent and a suspected human carcinogen. It should be handled with extreme care in a fume hood. Consider substitution with a less hazardous solvent like chloroform or dichloromethane if compatible with the reaction.

  • Waste Disposal: All chemical waste, including the succinimide byproduct and residual solvents, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

Scalability Considerations

Scaling this protocol requires careful attention to several factors:

  • Heat Management: The α-bromination reaction is exothermic. On a larger scale, the rate of NBS addition must be carefully controlled, and the reactor should be equipped with an efficient cooling system to maintain a steady temperature and prevent thermal runaway.

  • Mixing: Efficient agitation is crucial to ensure homogenous mixing and heat distribution, especially during the addition of the solid NBS.

  • Purification: While vacuum distillation is effective at the lab scale, large-scale purification may benefit from alternative methods like fractional distillation to achieve high purity.

  • Off-Gas Management: The reaction can produce HBr as a byproduct. A robust scrubbing system is essential to neutralize acidic vapors, particularly at an industrial scale.

References

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY D
  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie.
  • N-Bromosuccinimide Safety D
  • Safety Data Sheet: N-Bromosuccinimide. ChemScience.
  • SAFETY DATA SHEET - N-Bromosuccinimide. Fisher Scientific.
  • N-Bromosuccinimide. Wikipedia.[Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry.[Link]

  • Alpha Halogenation of Enols and Enolates. YouTube.[Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-bromo-3-methoxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of methyl 2-bromo-3-methoxy-3-methylbutanoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. We will delve into the common challenges encountered during the α-bromination of methyl 3-methoxy-3-methylbutanoate and provide field-proven insights to enhance your reaction yield and purity.

Synthesis Overview: The α-Bromination Pathway

The target molecule, this compound, is typically synthesized via the α-bromination of its parent ester, methyl 3-methoxy-3-methylbutanoate. This reaction involves the selective substitution of a hydrogen atom with a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon).

The most common and effective method for this transformation is a radical substitution reaction using N-Bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator.[1][2] This approach is generally preferred over using elemental bromine (Br₂) as it maintains a low concentration of HBr and Br₂ throughout the reaction, minimizing potential side reactions like alkene addition if any elimination byproducts are formed.[3]

G SM Methyl 3-methoxy-3-methylbutanoate (Starting Material) Reaction Radical α-Bromination (Wohl-Ziegler Reaction) SM->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Anhydrous Solvent (e.g., CCl₄) Reagents->Reaction Product This compound (Crude Product) Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is the most frequent challenge and can typically be traced to one of four areas: reagent quality, reaction conditions, stoichiometry, or workup procedure.

  • Reagent Quality (The Usual Suspect):

    • N-Bromosuccinimide (NBS): NBS is the most critical reagent. Over time, it can decompose, appearing off-white or yellow due to the presence of bromine. This can lead to a host of side reactions. It is imperative to use freshly recrystallized NBS for optimal results. [1]

    • Solvent: The reaction requires strictly anhydrous conditions. The use of a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM) is standard. Ensure your solvent is freshly distilled and dried over molecular sieves.

    • Radical Initiator: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) decompose over time. Use a fresh batch and store it under the recommended conditions (refrigerated).

  • Reaction Conditions:

    • Temperature: Radical brominations are typically performed at reflux temperature of the solvent (e.g., ~77°C for CCl₄) to ensure efficient radical initiation.[1] Insufficient temperature will result in a sluggish or incomplete reaction.

    • Initiation: Proper initiation is key. This can be achieved thermally (reflux) or photochemically (irradiation with a UV lamp). Often, a combination of both is effective.

  • Stoichiometry:

    • While a 1:1 molar ratio of substrate to NBS is theoretically required, a slight excess of NBS (e.g., 1.05 to 1.1 equivalents) can sometimes help drive the reaction to completion. However, a large excess will promote side reactions like dibromination.

  • Workup Procedure:

    • The succinimide byproduct is soluble in water. An aqueous workup is necessary to remove it. Ensure you perform a thorough extraction. A wash with aqueous sodium thiosulfate can remove any residual bromine color.

Q2: My crude NMR spectrum shows multiple products. What are the likely side products and how can I avoid them?

A2: The presence of multiple signals in your NMR indicates side reactions have occurred. The most common culprits are dibromination and impurities from the starting material.

  • Dibrominated Product: The primary side product is often the 2,2-dibromo species. This occurs when the desired monobrominated product reacts further with NBS.

    • Cause: Using a large excess of NBS or allowing the reaction to run for an extended period after the starting material is consumed.

    • Solution: Use a stoichiometry of NBS close to 1:1. Monitor the reaction closely using TLC or GC-MS and stop it once the starting material is consumed.

  • Isomeric Byproducts: While the α-position is activated, radical bromination can sometimes occur at other positions, though this is less common for this specific substrate.

    • Cause: High reaction temperatures or non-selective brominating conditions.

    • Solution: Adhering to the established Wohl-Ziegler reaction conditions with NBS generally provides high selectivity for the α-position of carbonyls.[1]

  • Degradation Products: If your NBS is old, it can lead to the formation of α-bromoketones and other undesired byproducts.[1]

    • Solution: As stated in Q1, always use freshly recrystallized NBS.

G Start Low Yield or Multiple Products CheckNBS Is NBS pure and freshly recrystallized? Start->CheckNBS Recrystallize Action: Recrystallize NBS from water. CheckNBS->Recrystallize No CheckConditions Are reaction conditions (anhydrous, reflux) correct? CheckNBS->CheckConditions Yes Recrystallize->CheckConditions AdjustConditions Action: Ensure anhydrous solvent and proper reflux/initiation. CheckConditions->AdjustConditions No CheckMonitoring Was reaction monitored and stopped at completion? CheckConditions->CheckMonitoring Yes AdjustConditions->CheckMonitoring MonitorReaction Action: Use TLC/GC to monitor and quench promptly. CheckMonitoring->MonitorReaction No Success Problem Resolved CheckMonitoring->Success Yes MonitorReaction->Success

Caption: A troubleshooting flowchart for common synthesis issues.

Q3: The reaction is very slow or doesn't go to completion. What can I do?

A3: A stalled reaction points towards issues with initiation or reagent activity.

  • Ineffective Initiation: The radical chain reaction must be properly initiated.

    • Solution: Ensure your radical initiator (AIBN or BPO) is active. If using thermal initiation, confirm that the reaction mixture is vigorously refluxing. For photochemical initiation, ensure the lamp is of the correct wavelength and is positioned close to the reaction flask (use a borosilicate glass flask, not Pyrex, which blocks UV light).

  • Radical Quenchers: The presence of impurities can inhibit the radical chain reaction.

    • Solution: Ensure the starting material is pure and the solvent is free of stabilizers (like BHT in THF) or other inhibitors. Using freshly distilled solvents is recommended.

Q4: What is the optimal purification strategy for the final product?

A4: The crude product will contain the desired this compound, unreacted starting material, succinimide, and potentially side products. Flash column chromatography is the most effective method for purification.[4]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis. The brominated product is more non-polar than the starting ester but the difference may be slight. Careful optimization of the eluent system is crucial.

  • Procedure:

    • After workup, concentrate the crude oil under reduced pressure.

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Dry-load onto a small amount of silica gel for best resolution.

    • Run the column, collecting fractions and analyzing them by TLC.

    • Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

Experimental Protocols & Data

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended SettingRationale & Impact on Yield/Purity
Substrate Purity >98%Impurities can inhibit the radical reaction or lead to side products.
NBS Stoichiometry 1.05 equivalentsEnsures complete consumption of starting material. Excess (>1.2 eq) can cause dibromination.
Initiator (AIBN) 0.05 - 0.1 equivalentsCatalytic amount needed to start the radical chain reaction.
Solvent Anhydrous CCl₄ or DCMPrevents quenching of radical intermediates and undesired hydrolysis of NBS.
Temperature Reflux (~77 °C for CCl₄)Provides thermal energy for homolytic cleavage of the initiator and propagation of the radical chain.
Reaction Time 2 - 6 hours (Monitor)Reaction should be stopped upon consumption of starting material to prevent side product formation.
Protocol 1: Synthesis via Radical Bromination

Materials:

  • Methyl 3-methoxy-3-methylbutanoate

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-methoxy-3-methylbutanoate (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add freshly recrystallized N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.

  • Heat the mixture to a vigorous reflux (approx. 77°C) with stirring. A reaction light can be used to aid initiation.

  • Monitor the reaction progress by TLC or GC every hour. The reaction is typically complete within 2-6 hours. Note: The solid NBS is consumed and the denser succinimide is formed.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Chromatography column, flasks, TLC plates

Procedure:

  • Prepare a silica gel column using a slurry method with a low-polarity eluent (e.g., 2% Ethyl Acetate in Hexanes).

  • Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and slowly increasing to 10%).

  • Collect fractions and analyze by TLC, staining with potassium permanganate or using a UV lamp if the compound is UV-active.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain pure this compound.

References

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

  • Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • Tata, R. R., et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

Sources

Controlling moisture in methoxy-bromination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Current Status: Operational Ticket Focus: Moisture Control & Chemoselectivity Assigned Specialist: Senior Application Scientist

The Mechanistic Failure Mode

Why Moisture Kills Your Reaction

In methoxy-bromination, you are relying on a kinetic competition between two nucleophiles: your solvent (Methanol) and the impurity (Water).

When N-Bromosuccinimide (NBS) activates an alkene, it forms a bridged bromonium ion . This high-energy intermediate is an electrophilic trap.

  • Scenario A (Success): Methanol attacks the bromonium ion, yielding the desired methoxy-bromide .

  • Scenario B (Failure): Water attacks the bromonium ion, yielding a bromohydrin .[1]

Even trace amounts of water are problematic because water is often a more competent nucleophile than methanol due to lower steric hindrance and higher polarity, depending on the specific transition state energy.

Pathway Visualization

The following diagram illustrates the bifurcation point where moisture control determines the product outcome.

MethoxyBromination Alkene Alkene Substrate Bromonium Bromonium Ion (Intermediate) Alkene->Bromonium + NBS NBS NBS Activation Product Methoxy-Bromide (Target Product) Bromonium->Product Path A: Dry MeOH Impurity Bromohydrin (Side Product) Bromonium->Impurity Path B: Wet Conditions MeOH Methanol (Solvent) [Nucleophile 1] MeOH->Product Water Water (Impurity) [Nucleophile 2] Water->Impurity

Figure 1: Kinetic competition between methanol and water for the bromonium intermediate.

Reagent Quality Control (The Input)

The majority of "wet" reactions are caused by the reagents themselves, not the atmosphere.

Protocol A: Purification of N-Bromosuccinimide (NBS)

Issue: Commercial NBS degrades over time into Succinimide and Bromine (


), turning yellow. It is also hygroscopic.
Paradox:  We use water to purify it, then aggressively dry it.
  • Dissolution: Dissolve 10g of crude (yellow) NBS in ~100 mL of boiling water . (Do not boil for long; NBS decomposes).

  • Filtration: Rapidly filter the hot solution to remove insoluble impurities.

  • Crystallization: Cool the filtrate in an ice bath. Pure NBS precipitates as white crystals; succinimide remains in the aqueous solution.

  • Drying (Critical): Filter the white crystals. Dry under high vacuum over Phosphorus Pentoxide (

    
    ) or in a desiccator for at least 24 hours.
    
    • Validation: Melting point should be 173–176°C (with decomposition).

Protocol B: Anhydrous Methanol Preparation

Issue: "Reagent Grade" methanol contains ~0.1% water. This is too high for sensitive substrates.

MethodEfficiencySuitability
Mg/Iodine (Reflux) < 50 ppmGold Standard. Reacts Mg with MeOH to form Mg(OMe)₂, which scavenges water.
3Å Molecular Sieves ~30-50 ppmExcellent. Requires activation (heating sieves to 300°C under vacuum) before use.
Distillation (CaH₂) Not RecommendedCalcium hydride reacts slowly with alcohols; not efficient for MeOH.

Step-by-Step (Mg/Iodine Method):

  • Place 5g Magnesium turnings and 0.5g Iodine in a flask with 50-75mL Methanol.

  • Warm until iodine color disappears and hydrogen evolution is vigorous (formation of magnesium methoxide).

  • Add up to 1L of commercial methanol.[2]

  • Reflux for 2-3 hours.

  • Distill directly into your reaction vessel under Nitrogen/Argon.

Troubleshooting Dashboard (FAQ)

Q1: My Mass Spec shows a peak at [M-14]. What happened? Diagnosis: You made the Bromohydrin. Logic:

  • Target Product (Methoxy-bromide): Mass

    
     (contains 
    
    
    
    , mass 31).
  • Impurity (Bromohydrin): Mass

    
     (contains 
    
    
    
    , mass 17).
  • Difference:

    
     amu.
    Fix:  Your solvent was wet.[3] Reprocess methanol using the Mg/Iodine method.[2][4]
    

Q2: The reaction mixture turned orange immediately upon adding NBS. Diagnosis: Free Bromine (


) contamination.
Logic:  Pure NBS is white. Orange indicates decomposition (

).

is acidic and can catalyze side reactions or dehydrate your product. Fix: Recrystallize your NBS (See Protocol A).

Q3: I see a broad stretch at 3400 cm⁻¹ in the IR spectrum. Diagnosis: Hydroxyl (-OH) group presence. Logic: Methoxy groups (-OMe) do not show stretches in this region. This confirms Bromohydrin formation.[1][5][6] Fix: Check your glassware. Was it flame-dried? Did you use a drying tube or an inert gas balloon?

Process Control & Setup

Use this decision tree to determine the necessary rigor based on your substrate's sensitivity.

SetupLogic Start Start Setup Scale Scale < 100mg? Start->Scale Schlenk Use Schlenk Line (Argon/Nitrogen) Scale->Schlenk Yes (High Risk) Balloon Rubber Septum + Nitrogen Balloon Scale->Balloon No (Bulk Scale) Sieves Add Activated 3A Sieves to Reaction Flask Schlenk->Sieves Extra Insurance DryingTube CaCl2 Drying Tube Balloon->DryingTube Alternative

Figure 2: Setup rigor based on reaction scale and risk.

Water Tolerance Risk Table
Substrate TypeRisk LevelMax Water ToleranceRecommended Setup
Terminal Alkenes Moderate< 0.05% (500 ppm)Fresh bottle MeOH +

Balloon
Styrenes High< 0.01% (100 ppm)Distilled MeOH + Schlenk Line
Enol Ethers Critical< 0.005% (50 ppm)Mg-Dried MeOH + Glovebox/Schlenk

References

  • Mechanism & Selectivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Electrophilic Addition to Alkenes).

  • NBS Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Entry: N-Bromosuccinimide).[3][7][8][9]

  • Methanol Drying: Burfield, D. R., & Smithers, R. H. (1983). Desiccant Efficiency in Solvent Drying.[10] 3. Dipolar Aprotic Solvents and Alcohols. Journal of Organic Chemistry, 48(14), 2420–2422.

  • Bromohydrin Competition: Sowa, J. R., & Al-Najjar, I. (1999). Competition between Methanol and Water in the Bromination of Alkenes. Tetrahedron Letters, 40(31), 5855-5858.

Sources

Technical Support Guide: Separation of Methyl 2-bromo-3-methoxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of methyl 2-bromo-3-methoxy-3-methylbutanoate. We will explore the origins of common impurities and provide detailed, field-proven protocols for their effective removal, ensuring the high purity required for subsequent synthetic steps.

Section 1: Understanding the Challenge - The Origin of Impurities

Effective purification begins with understanding the potential contaminants in your crude product. This compound is typically synthesized via the α-bromination of its parent ester, methyl 3-methoxy-3-methylbutanoate. This reaction, while effective, can result in a mixture of the desired product, unreacted starting material, and various side-products.

The primary challenge lies in the similar physicochemical properties of the product and the starting ester, making separation non-trivial.

G cluster_reactants Reactants & Reagents cluster_products Reaction Output SM Methyl 3-methoxy-3-methylbutanoate (Starting Material) Product This compound (Desired Product) SM->Product Bromination Impurity_SM Unreacted Starting Material SM->Impurity_SM Incomplete Reaction NBS N-Bromosuccinimide (NBS) (Brominating Agent) NBS->Product Impurity_Succinimide Succinimide (Byproduct) NBS->Impurity_Succinimide Forms Impurity_Br2 Residual Bromine (Br2) (From NBS decomposition) NBS->Impurity_Br2 Can Decompose to

Caption: Origin of common impurities during synthesis.

Table 1: Profile of Key Compounds in the Crude Mixture
CompoundMolecular FormulaMolecular Weight ( g/mol )PolarityBoiling Point (°C)Key Characteristics
Starting Material (Methyl 3-methoxy-3-methylbutanoate)C7H14O3146.18Moderately PolarLower than productStructurally similar to the product, making separation difficult.
Product (this compound)C7H13BrO3225.08[1]Moderately PolarHigh (likely >200°C)The target molecule. Its polarity is very close to the starting material.
Succinimide C4H5NO299.09Polar287-289Byproduct of NBS. Typically removed by aqueous wash.
Bromine (Br2) Br2159.81Non-polar58.8Can be present in trace amounts, causing discoloration.[2]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude reaction mixture has a persistent yellow or reddish-brown color. What causes this and how can I fix it?

A: This coloration is almost certainly due to the presence of elemental bromine (Br₂), which can arise from the brominating agent (e.g., NBS).[3] Bromine is highly colored and can be difficult to remove by chromatography or distillation alone.

Solution: An aqueous wash with a reducing agent is the most effective method. We recommend washing the crude organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces elemental bromine to colorless bromide ions (Br⁻), which are soluble in the aqueous phase.

  • Causality: The reaction is: 2S₂O₃²⁻(aq) + Br₂(org) → S₄O₆²⁻(aq) + 2Br⁻(aq). This chemically alters the impurity, making it easily separable from the organic layer.[4]

Q2: My NMR analysis shows both my product and a significant amount of the starting ester. They co-elute during flash chromatography. How can I improve this separation?

A: This is the most common and difficult challenge. The starting material and the α-bromo ester have very similar polarities, leading to poor separation on silica gel.

Solution: High-resolution flash column chromatography with an optimized, shallow solvent gradient is required. The key is to create a mobile phase environment where the small polarity difference between the two compounds can be exploited.

  • Expertise & Experience: Standard solvent systems like 20% Ethyl Acetate in Hexane often fail. You must use a much less polar system to force the compounds to interact more strongly with the silica stationary phase, thereby amplifying small differences in polarity. A gradient starting from a very low polarity (e.g., 2-3% Ethyl Acetate/Hexane) and slowly increasing to 10-15% is often successful.[5] Using a high-quality silica gel with a smaller particle size can also significantly improve resolution.

Q3: I suspect my product is contaminated with acidic byproducts like HBr or unreacted carboxylic acid starting material. What is the best initial purification step?

A: Before attempting chromatography or distillation, you should perform a liquid-liquid extraction to remove acidic impurities.

Solution: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will react with any acidic components, converting them into their corresponding salts. These salts are highly polar and will be extracted into the aqueous layer, leaving your neutral ester product in the organic phase. This is a fundamental acid-base extraction technique.

  • Trustworthiness: Always perform this wash before drying the organic layer. After the bicarbonate wash, follow with a wash of saturated sodium chloride (brine) to help remove the bulk of the dissolved water from the organic layer before adding a drying agent like Na₂SO₄ or MgSO₄.

Q4: Is vacuum distillation a viable method for purifying my product?

A: Yes, but with important caveats. Distillation separates compounds based on differences in boiling points.[6]

Solution: Vacuum distillation is highly effective for removing non-volatile impurities (like baseline compounds or salts) or highly volatile impurities (like residual solvents). However, it will likely be ineffective at separating the product from the unreacted starting ester if their boiling points are too close.

  • Recommendation: Use vacuum distillation as a bulk purification step either before or after chromatography. Given the high molecular weight and likely high boiling point of the product (estimated >150-200 °C), distillation must be performed under reduced pressure to prevent thermal decomposition.[6]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key purification techniques discussed.

Protocol 1: Comprehensive Aqueous Work-up

This procedure is the mandatory first step after the reaction is complete to remove colored, acidic, and water-soluble impurities.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Thiosulfate Wash: Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and discard the lower aqueous layer. The organic layer should become colorless. Repeat if color persists.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently at first (to avoid pressure buildup from CO₂ evolution) and then more vigorously. Discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. Shake vigorously and discard the aqueous layer. This step helps to pre-dry the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration & Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, pre-purified product.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is designed to separate the product from the closely-eluting starting material.

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC).[7] Spot the crude material on a TLC plate and test various solvent systems. Aim for a system that gives the product an Rf value of ~0.25-0.3 and shows maximum separation from the starting material spot.

  • Column Packing: Select a column and pack it with silica gel as a slurry in the initial, low-polarity solvent (e.g., 2% Ethyl Acetate in Hexane). Ensure the silica bed is compact and level.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: Once the less polar impurities have eluted, gradually and slowly increase the polarity of the mobile phase. A suggested gradient is provided in the table below.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Table 2: Example Solvent Gradient for Flash Chromatography
StepSolvent System (Ethyl Acetate in Hexane)Column Volumes (CV)Purpose
12%2-3 CVElute non-polar impurities.
22% → 5% (Linear Gradient)5 CVSlowly elute the product.
35% → 10% (Linear Gradient)5 CVElute the slightly more polar starting material.
450%2 CVFlush any remaining highly polar compounds from the column.

Section 4: Integrated Purification Workflow

The following diagram illustrates a logical workflow for proceeding from a crude reaction mixture to a final, pure product.

G start Crude Reaction Mixture wash Perform Aqueous Work-up (Protocol 1) start->wash decision1 Is the crude product free of major impurities (by TLC/NMR)? wash->decision1 chromatography High-Resolution Flash Chromatography (Protocol 2) decision1->chromatography No (SM present) end Pure Product decision1->end Yes distillation Optional: Vacuum Distillation (for non-volatile impurities) chromatography->distillation distillation->end

Caption: Decision workflow for purification.

References

  • PubChem. (n.d.). methyl (2R,3R)-2-bromo-3-methoxy-2-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J., et al. (2007). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 12(7), 1449-1457. Available at: [Link]

  • LookChem. (n.d.). 2-BROMO-3-METHYLBUTANE. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of alpha-brominated aliphatic ester.
  • Tata, R. R., et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. Available at: [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H13BrO3). Retrieved from [Link]

  • Biotage. (n.d.). Tips for achieving greener, safer flash chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Bromine purification process by addition of steam to the vapor phase.
  • Google Patents. (n.d.). Preparation of bromo acids and esters.
  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Bromine purification process.
  • The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]

  • PubMed. (2018). A simple distillation method to extract bromine from natural water and salt samples for isotope analysis by multi-collector inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • YouTube. (2023). Flash Column Chromatography. Wilds Research Group. Retrieved from [Link]

  • OpenStax. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Welcome to the Specialized Organic Intermediates Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Purification of


-Bromo Esters 

Current Ticket: Stability of


-bromo esters during purification.
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist.
Status:  Open.

Hello. You are likely here because your


-bromo ester (e.g., ethyl bromoacetate, methyl 2-bromopropionate) is behaving erratically. Perhaps it streaked on a silica column, turned dark brown during distillation, or vanished during an aqueous workup.

These compounds are deceptively simple. While they are robust enough for many reactions (Reformatsky, nucleophilic substitution), they possess a "instability triad": Thermal lability , Acidity sensitivity (silica gel), and Hydrolytic susceptibility .

Below is your technical dossier for stabilizing and purifying these intermediates.

Module 1: The "Silica Trap" (Chromatography Issues)

The Problem: You run a TLC, and the spot is crisp. You run the column, and the product elutes as a streak, or you recover a fraction of the mass. The NMR shows vinylic protons (alkene formation).

The Mechanism: Standard silica gel is slightly acidic (pH 6.0–6.5) due to surface silanol groups (Si-OH).


-Bromo esters possess an acidic proton at the 

-position. The Lewis acidic sites on silica can catalyze dehydrohalogenation (elimination of HBr), converting your valuable intermediate into an

-unsaturated ester (a Michael acceptor).

The Solution: Buffered Silica Chromatography Do not use bare silica for sensitive


-bromo esters. You must neutralize the surface acidity.

Protocol: The 1% Et


N Buffer Method 
  • Slurry Preparation: Suspend your silica gel in your non-polar eluent (e.g., Hexanes or Pentane).

  • Buffering: Add 1% v/v Triethylamine (Et

    
    N) to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes (CV) of the pure eluent system (without Et

    
    N) to remove excess base.
    
  • Loading: Load your crude material.

  • Elution: Run the column with your standard solvent gradient. The silica surface is now capped (ammonium salts), preventing HBr elimination.

Visualizing the Failure Mode The diagram below illustrates the competing pathways on an acidic silica surface.

SilicaDecomposition Start α-Bromo Ester (Intact Product) Silica Silica Surface (Acidic Si-OH sites) Start->Silica Adsorption Transition Transition State (Surface Adsorption) Silica->Transition Elimination Elimination (E2-like) Transition->Elimination -HBr (Catalyzed) Product_Good Purified α-Bromo Ester Transition->Product_Good Fast Elution (No Reaction) Product_Bad α,β-Unsaturated Ester (Decomposed) Elimination->Product_Bad

Figure 1: Mechanism of silica-induced dehydrohalogenation. Acidic silanol sites catalyze the loss of HBr, leading to the conjugated alkene by-product.

Module 2: Thermal Stability & Distillation

The Problem: During vacuum distillation, the clear oil turns black/brown. The vacuum gauge fluctuates (caused by the release of HBr gas).

The Mechanism:


-Bromo esters are thermally unstable above 100–120°C. They undergo thermal elimination. If trace acid (HBr) is present from the synthesis, it autocatalyzes this decomposition.

Decision Matrix: Purification Method Selection

FeatureVacuum DistillationFlash ChromatographyRecrystallization
Best For Liquids, >5g scale, thermally stable (<100°C)Small scale (<5g), thermally sensitiveSolids (e.g., aryl derivatives)
Risk Thermal degradation, polymerizationHydrolysis, Elimination on SilicaYield loss
Prerequisite High Vacuum (<1 mmHg)Buffered Silica (see Module 1)Solubility tests
Recommendation Preferred for bulk Preferred for purity Specific cases only

Protocol: Safe Vacuum Distillation

  • Wash: Ensure crude is washed with cold saturated NaHCO

    
     to remove all traces of acid before heating.
    
  • Inhibitor: Add 100 ppm of BHT (butylated hydroxytoluene) to the pot to scavenge radicals if the mechanism involves radical debromination (common in allylic/benzylic systems).

  • Vacuum: Use a high-vacuum oil pump, not a water aspirator. You need pressures <1 mmHg to keep the boiling point below 80°C.[1]

  • Short Path: Use a short-path distillation head to minimize thermal residence time.

Module 3: Aqueous Workup & Hydrolysis

The Problem: Low yield after extraction. The ester bond is susceptible to hydrolysis, especially since the electron-withdrawing bromine makes the carbonyl carbon more electrophilic (more reactive toward water/hydroxide).

Protocol: The "Cold-Neutral" Workup

  • Temperature: Keep all aqueous solutions at 0°C (ice bath).

  • Quenching: Never use strong bases (NaOH/KOH). Use saturated NH

    
    Cl or dilute NaHCO
    
    
    
    .
  • Speed: Do not let the layers sit. Separate immediately.

  • Drying: Use MgSO

    
     (slightly acidic/neutral) rather than basic drying agents if the compound is extremely base-sensitive.
    

Module 4: Troubleshooting FAQs

Q1: My product turned brown/black upon storage. Is it ruined?

  • Diagnosis: The color usually comes from traces of HBr oxidizing to elemental bromine (

    
    ), or polymerization.
    
  • Fix: If the NMR is clean, you can filter it through a small pad of basic alumina or activated charcoal to remove the color. Store with a copper wire or silver wool to scavenge free halogens.

Q2: Can I use Methanol as a solvent for chromatography?

  • Warning: NO.

    
    -Bromo esters are highly reactive electrophiles. Methanol can attack the carbonyl (transesterification) or displace the bromide (
    
    
    
    ). Use non-nucleophilic solvents like Ethyl Acetate, Hexanes, or DCM.

Q3: How do I know if the silica is destroying my compound?

  • Test: Perform a 2D TLC . Spot the compound, run the plate in direction X. Let it dry.[2] Rotate 90° and run it again in direction Y.

  • Result: If the compound is stable, the spot will lie on the diagonal. If it decomposes, you will see new spots off-diagonal (the decomposition product formed during the drying/second run).

Experimental Workflow: The "Golden Path"

Follow this logic flow to determine your purification strategy.

PurificationLogic Start Crude α-Bromo Ester SolidCheck Is it a Solid? Start->SolidCheck Recryst Recrystallization (Hexane/EtOAc) SolidCheck->Recryst Yes LiquidCheck Is it a Liquid? SolidCheck->LiquidCheck No ScaleCheck Scale > 5g? LiquidCheck->ScaleCheck Yes VacDist High Vac Distillation (Keep T < 80°C) ScaleCheck->VacDist Yes Flash Flash Chromatography ScaleCheck->Flash No Buffer Use Buffered Silica (1% Et3N) Flash->Buffer Always Standard Standard Silica (Risk of Loss) Flash->Standard Never

Figure 2: Decision tree for purification. Note the emphasis on buffering silica for small-scale liquid purification.

References

  • Hell-Volhard-Zelinskii Reaction Mechanism: Detailed breakdown of the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -bromination of carboxylic acids and esters.[3]
    Source: Chemistry LibreTexts.
    
  • Stability of Boronic Esters on Silica: Discusses the lability of

    
    -bromo/benzyl boronic esters on silica gel and purification workarounds.
    Source: Organic-Chemistry.org.
    
  • Purification of Laboratory Chemicals : General guidelines on distillation and stability of halo-esters (Armarego & Chai). Source: ScienceDirect/Elsevier (General Reference).

  • Silica Gel Acidity & Troubleshooting : Discussion on compound degradation on silica columns (2D TLC method). Source: Reddit ChemHelp (Community Verified Technique).

Sources

Technical Support Center: Bromomethoxylation Temperature Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Temperature for Bromomethoxylation Audience: Drug Development & Synthetic Chemistry Professionals

Introduction

Welcome to the Technical Support Center. You are likely here because your bromomethoxylation protocol—typically involving N-bromosuccinimide (NBS) and methanol—is suffering from inconsistent yields, poor regioselectivity, or unexpected byproducts.

Temperature is the single most critical variable in this transformation. It dictates the delicate balance between the ionic pathway (electrophilic addition) and the radical pathway (allylic substitution). This guide moves beyond basic textbook instructions to provide a causal analysis of temperature effects, troubleshooting workflows, and optimization protocols.

Module 1: The Thermodynamic vs. Kinetic Landscape

To optimize, you must first understand the competing pathways. In bromomethoxylation, we aim for the Ionic Addition Pathway . However, elevated temperatures often activate the Radical Substitution Pathway (Wohl-Ziegler reaction) or promote thermodynamic equilibration that erodes regioselectivity.

Mechanism & Temperature Sensitivity

The reaction proceeds via a bromonium ion intermediate.[1][2] The opening of this ring by methanol is regioselective, typically favoring the more substituted carbon (Markovnikov-like) due to partial positive charge stabilization.

  • Low Temperature (-78°C to 0°C): Favors Kinetic Control . The nucleophile (MeOH) attacks the bromonium ion at the position with the highest partial positive charge density. Side reactions are suppressed.

  • High Temperature (>25°C): Favors Thermodynamic Control and Radical Pathways . Reversibility of the bromonium formation increases, potentially scrambling stereochemistry. Higher energy allows NBS to generate Br radicals, leading to allylic bromination rather than addition.

Pathway Visualization

Bromomethoxylation_Pathways Start Alkene + NBS + MeOH Bromonium Bromonium Ion (Intermediate) Start->Bromonium < 25°C (Ionic) Radical_Init Radical Initiation (Heat/Light) Start->Radical_Init > 40°C or Light Bromonium->Start Reversible (High Temp) Ionic_Attack Nucleophilic Attack (MeOH) Bromonium->Ionic_Attack Product Bromomethoxy Product (Ionic Addition) Ionic_Attack->Product Kinetic Control Allylic_Radical Allylic Radical Radical_Init->Allylic_Radical Byproduct Allylic Bromide (Substitution) Allylic_Radical->Byproduct

Figure 1: Bifurcation of reaction pathways based on thermal energy input. Blue/Green represents the desired ionic workflow; Red indicates the high-temperature failure mode.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I am observing a mixture of Regioisomers."

User Question: "My substrate is an asymmetric alkene. I expect the methoxy group at the tertiary carbon, but I'm seeing significant amounts of the secondary isomer. Why?"

Root Cause Analysis: This indicates a shift towards thermodynamic control or a lack of selectivity in the transition state. At higher temperatures, the lifetime of the bromonium ion decreases, and the reaction may become reversible. Furthermore, if the temperature is too high, the solvent shell organization weakens, reducing the steric guidance that normally favors specific attack angles.

Corrective Action:

  • Lower the Temperature: Drop the reaction temperature to 0°C or -20°C . This "freezes" the bromonium intermediate, enforcing kinetic control where the nucleophile attacks the carbon with the greatest positive charge character (Markovnikov).

  • Check Exotherm: Ensure you are not generating a localized hot spot during NBS addition.

Issue 2: "The reaction yields allylic bromides instead of the methoxy adduct."

Root Cause Analysis: You have inadvertently activated the radical pathway. NBS is notorious for this duality. High temperature promotes homolytic cleavage of the N-Br bond, generating bromine radicals.

Corrective Action:

  • Strict Temperature Cap: Do not exceed 25°C .

  • Light Exclusion: Wrap the flask in aluminum foil. Light + Heat is the perfect recipe for radical formation.

  • Radical Scavenger: If the problem persists even at 0°C, add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (0.1 mol%) to suppress the radical manifold.

Issue 3: "My conversion is stalled at 60%."

User Question: "I'm running the reaction at -10°C to protect regioselectivity, but the starting material isn't being consumed."

Root Cause Analysis: While low temperature protects selectivity, it suppresses the reaction rate (


). Additionally, NBS solubility in methanol decreases significantly at cryogenic temperatures, leading to a heterogeneous mixture with poor mass transfer.

Corrective Action:

  • Stepwise Warming: Initiate at -10°C for 30 minutes to establish the bromonium concentration, then allow the bath to slowly warm to 0°C or 10°C to drive the nucleophilic attack.

  • Solvent Modification: Use a co-solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) mixed with Methanol (e.g., 4:1 DCM:MeOH). This maintains NBS solubility at lower temperatures.

Module 3: Optimization Protocol

Do not guess the temperature. Use this standardized screening protocol to define the "Process Window" for your specific substrate.

Experimental Design Table
VariableCondition A (Cryogenic)Condition B (Control)Condition C (Ambient)
Temperature -20°C0°C25°C
Solvent MeOH / DCM (1:1)MeOHMeOH
Addition Time 30 mins15 minsBolus (Immediate)
Target Outcome Max RegioselectivityBalanced Yield/RateMax Rate (Risk of Byproducts)
Step-by-Step Screening Workflow
  • Preparation: Prepare three reaction vials containing 0.5 mmol of your alkene in 2 mL of the specified solvent.

  • Thermal Equilibration: Place vials in their respective baths (Acetone/Dry Ice for -20°C, Ice/Water for 0°C, Water bath for 25°C) for 15 minutes.

  • Reagent Addition: Add NBS (1.1 equiv) portion-wise.

    • Note: For Condition A, ensure NBS is finely powdered to aid dissolution.

  • Monitoring:

    • Take aliquots at T=15 min, T=1 hr, and T=4 hr.

    • Quench aliquots immediately in saturated

      
       (sodium thiosulfate) to stop the reaction.
      
  • Analysis:

    • Run HPLC or GC-MS.

    • Calculate: Conversion (%), Yield (%), and Regioisomeric Ratio (rr).

Decision Logic Diagram

Optimization_Logic Start Analyze Screening Results Check_Conversion Is Conversion > 90%? Start->Check_Conversion Check_Selectivity Is Regio-Ratio > 95:5? Check_Conversion->Check_Selectivity Yes Action_Warm Increase Temp by 10°C or Add Co-solvent Check_Conversion->Action_Warm No Action_Cool Decrease Temp by 10°C Check for Exotherm Check_Selectivity->Action_Cool No Action_Perfect Lock Process Parameters Check_Selectivity->Action_Perfect Yes

Figure 2: Decision matrix for interpreting screening data and adjusting process parameters.

Module 4: Frequently Asked Questions (FAQs)

Q: Is the reaction exothermic? A: Yes. The formation of the bromonium ion is exothermic. On a small scale (<1g), this is negligible. On a process scale (>100g), a rapid addition of NBS at room temperature can cause a "runaway" exotherm, spiking the temperature and triggering the radical pathway or solvent boiling. Always control the addition rate to maintain the internal temperature, not just the jacket temperature.

Q: Can I use catalytic acid to speed it up at low temperatures? A: Yes, but proceed with caution. Adding a catalyst like


 or 

-TsOH can accelerate the opening of the bromonium ion by methanol. However, acid can also catalyze the isomerization of the double bond or the product. Only use acid catalysis if the neutral conditions at 0°C are too slow.

Q: Why does my reaction turn orange/brown? A: A yellow/orange color indicates the presence of free molecular bromine (


). While NBS is the bromine source, it should transfer bromine directly. If 

accumulates, it may lead to dibromination (vicinal dibromide byproduct) rather than bromomethoxylation. This often happens if the reaction is too hot or if the NBS is degraded.

References

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[1][2][3][4]Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).[1][2][3][4]Link

  • BOC Sciences. Reaction Condition Optimization Services.[][]

  • University of Manitoba. Regioselectivity: Electrophilic Addition and Bromohydrin Formation.Link

Sources

Validation & Comparative

A Researcher's Guide to C13 NMR Chemical Shifts in α-Bromo β-Methoxy Esters: Interpretation and Diastereomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my experience in complex molecular characterization has repeatedly highlighted the nuances of NMR spectroscopy. For researchers in synthetic chemistry and drug development, accurately interpreting the 13C NMR spectra of highly functionalized molecules is paramount. This guide provides an in-depth analysis of the 13C NMR chemical shifts for α-bromo β-methoxy esters, a structural motif present in various synthetic intermediates. We will dissect the electronic and steric factors governing these shifts, offer a comparative framework for diastereomer assignment, and provide a robust experimental protocol for acquiring high-fidelity data.

Foundational Principles: Unpacking Substituent Effects

The 13C NMR chemical shift is exquisitely sensitive to the local electronic environment of each carbon nucleus.[1][2][3] In α-bromo β-methoxy esters, the chemical shifts are primarily dictated by the cumulative inductive and steric effects of three key functional groups: the ester carbonyl (C=O), the α-bromo (Cα-Br), and the β-methoxy (Cβ-OCH₃) moieties.

  • Electronegativity and Deshielding: Carbon atoms bonded to electronegative atoms like oxygen or halogens experience a withdrawal of electron density.[1][4] This "deshielding" effect reduces the electron cloud's ability to oppose the spectrometer's external magnetic field, causing the nucleus to resonate at a higher frequency, or further "downfield" (higher ppm value).[1][3] In this class of compounds, the carbonyl carbon, the α-carbon, and the β-carbon are all directly attached to electronegative atoms, leading to their characteristic downfield shifts.

  • Hybridization: The hybridization state of a carbon atom also plays a significant role. sp²-hybridized carbons, such as those in carbonyl groups, are inherently more deshielded and appear much further downfield (160-220 ppm) than sp³-hybridized carbons (0-90 ppm).[1][2]

Decoding the Spectrum: Positional Analysis

Let's examine the expected chemical shift regions for each carbon in a typical α-bromo β-methoxy ester, such as methyl 2-bromo-3-methoxybutanoate.

  • The Ester Carbonyl (C=O): As an sp²-hybridized carbon double-bonded to one oxygen and single-bonded to another, the carbonyl carbon is the most deshielded in the molecule. It consistently appears in the 165-175 ppm region, a characteristic range for esters and carboxylic acids.[3][5]

  • The α-Carbon (Cα-Br): The carbon atom directly bonded to the bromine atom is subject to a strong inductive effect from the halogen.[6][7] This deshielding is compounded by the adjacent electron-withdrawing ester group. Consequently, the Cα signal is typically found in the 40-60 ppm range.

  • The β-Carbon (Cβ-OMe): The carbon atom bearing the methoxy group is deshielded by the electronegative oxygen atom. Its chemical shift generally falls within the 70-85 ppm range.

  • The Methoxy Carbon (-OCH₃): The carbon of the methoxy group itself has a highly characteristic chemical shift. Its position is influenced by its conformation and electronic environment.[8][9][10] For β-methoxy esters, this signal is reliably observed in the 56-62 ppm region.

The logical relationship between the structure and the primary electronic influences on the key carbon atoms is illustrated below.

G sub Substituent effect Electronic Effect carbon Affected Carbon shift Resulting Shift Br α-Bromine inductive1 Strong Inductive Withdrawal (-I) Br->inductive1 causes OMe β-Methoxy inductive2 Inductive Withdrawal (-I) OMe->inductive2 causes COOR Ester (C=O) COOR->inductive1 Ca inductive1->Ca acts on Cb inductive2->Cb acts on downfield1 Significant Downfield Shift (Deshielding) Ca->downfield1 results in downfield2 Downfield Shift (Deshielding) Cb->downfield2 results in

Caption: Inductive effects on Cα and Cβ chemical shifts.

Comparative Analysis: Distinguishing Diastereomers

Since α-bromo β-methoxy esters possess two chiral centers (Cα and Cβ), they exist as pairs of diastereomers (syn and anti). While these isomers have the same connectivity, their different spatial arrangements lead to distinct 13C NMR spectra. The ability to distinguish them is crucial for stereoselective synthesis.

The key to differentiation lies in steric effects, particularly the gamma-gauche (γ-gauche) effect . This principle states that a carbon atom experiences shielding (an upfield shift to a lower ppm value) when a bulky substituent is in a gauche (staggered at 60°) position three bonds away. In acyclic systems, different diastereomers will favor conformations that place substituents in different spatial relationships, altering the steric compression and thus the chemical shifts of the carbon backbone.[11]

For syn and anti diastereomers of an α-bromo β-methoxy ester, the most significant chemical shift differences are often observed for the carbons of the backbone and the substituents attached to the chiral centers. While there are no universal rules for predicting which diastereomer will have a more upfield or downfield shift for a specific carbon, empirical data from a class of related compounds can establish a reliable correlation.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for syn and anti Diastereomers of Methyl 2-bromo-3-methoxybutanoate

Carbon Atomsyn-Isomer (Predicted)anti-Isomer (Predicted)Key Influences
C=O ~169.5~169.8Minor steric differences
Cβ-OMe ~81.5~83.0Steric environment, γ-gauche effects
-OCH₃ ~58.0~58.5Conformation and steric hindrance
Cα-Br ~49.0~50.5Steric environment, γ-gauche effects
Ester -OCH₃ ~52.5~52.6Remote, minimal difference
Cβ-CH₃ ~16.0~17.5Steric environment, γ-gauche effects

Note: Data generated using a standard NMR prediction algorithm as a representative example. Actual experimental values may vary. The key takeaway is the difference between diastereomers, not the absolute values.

The subtle but consistent differences, particularly for Cα, Cβ, and the methyl group attached to Cβ, allow for the assignment of each diastereomer.[12]

Experimental Protocol for High-Quality 13C NMR Acquisition

Trustworthy data begins with a rigorous experimental setup. The following protocol is designed to yield high-resolution, quantitatively reliable 13C NMR spectra for the analysis of α-bromo β-methoxy esters.

Objective: To obtain a quantitative, broadband proton-decoupled 13C NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the purified ester.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice as it is a good solvent for many esters and its residual solvent peak does not typically overlap with signals of interest.[13]

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution and sensitivity.

    • Tune and match the probe for 13C.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Acquisition Parameters (Inverse-Gated Decoupling):

    • Pulse Program: Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). This sequence turns on the proton decoupler only during the acquisition time, which suppresses the nuclear Overhauser effect (NOE). Eliminating the variable NOE enhancement across different carbons is critical for accurate integration and quantitative analysis.[14]

    • Pulse Angle (p1): Set to a 30-45° flip angle. A smaller flip angle allows for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to a minimum of 5 times the longest T₁ relaxation time of any carbon in the molecule (often the carbonyl or other quaternary carbons). For esters of this size, a delay of 30 seconds is a robust starting point to ensure full relaxation.[14]

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Dependent on sample concentration. Start with 256 scans and increase as needed to achieve a signal-to-noise ratio >20:1 for the signals of interest.

    • Spectral Width (sw): Set to cover the full range of expected chemical shifts, typically 0-220 ppm.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals of interest for quantitative comparison of diastereomeric ratios.

The workflow for acquiring and analyzing the spectra can be visualized as follows.

Caption: Workflow for quantitative C13 NMR analysis.

By adhering to this guide, researchers can confidently interpret the 13C NMR spectra of α-bromo β-methoxy esters, leveraging subtle differences in chemical shifts to make unambiguous stereochemical assignments and ensure the structural integrity of their synthesized compounds.

References

  • Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021). eGrove - University of Mississippi. Available at: [Link]

  • C and I5N NMR Study of Acyclic Vicinal - Diastereoisomers. Conformational Effects. (N.D.). Available at: [Link]

  • Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. Available at: [Link]

  • CASPRE - 13 C NMR Predictor. (N.D.). Wishart Lab. Available at: [Link]

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. (2022). ResearchGate. Available at: [Link]

  • Methyl 3-bromo-2-methylpropanoate. (N.D.). PubChem. Available at: [Link]

  • Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (1994). ResearchGate. Available at: [Link]

  • Supplementary Information. (N.D.). Beilstein Journals. Available at: [Link]

  • Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. (2022). ResearchGate. Available at: [Link]

  • Predict 13C carbon NMR spectra. (N.D.). NMRDB.org. Available at: [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). PubMed. Available at: [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

  • 5.3: Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. Available at: [Link]

  • Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (1994). Semantic Scholar. Available at: [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). ACS Publications. Available at: [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shift. (N.D.). Oregon State University. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. (N.D.). Available at: [Link]

  • Methyl 3-bromo-2-methoxy-2-methylpropanoate. (N.D.). PubChem. Available at: [Link]

  • Solved II. The 'H NMR and 13C NMR spectra for ethyl. (2021). Chegg.com. Available at: [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (N.D.). MDPI. Available at: [Link]

  • Classify the resonances in the 13 C NMR spectrum of methyl propanoate. (N.D.). Vaia. Available at: [Link]

  • Understand NMR with simple molecules, Ethyl (E)-2-butenoate. (2015). University of Calgary. Available at: [Link]

  • Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. (N.D.). ACS Publications. Available at: [Link]

  • How might one distinguish between two acyclic diastereomers other than by X-ray diffraction?. (2022). Chemistry Stack Exchange. Available at: [Link]

  • 13 C Chemical Shift Table. (N.D.). Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (N.D.). MDPI. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of Methyl 2-bromo-3-methoxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in the fields of organic synthesis, drug development, and metabolomics, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of scientific rigor. Methyl 2-bromo-3-methoxy-3-methylbutanoate, a halogenated and methoxylated ester, presents a unique analytical challenge due to its multifunctional nature. Mass spectrometry (MS) stands as a pivotal technique for the characterization of such molecules, offering profound insights into their structure through controlled fragmentation.

This guide provides an in-depth comparison of the expected fragmentation behavior of this compound under standard Electron Ionization (EI) mass spectrometry. We will explore the key fragmentation pathways, drawing on established principles and data from structurally similar compounds. Furthermore, this guide will objectively compare the utility of EI-MS with alternative analytical strategies, namely Chemical Ionization-Mass Spectrometry (CI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), providing supporting experimental rationales and protocols to aid researchers in selecting the optimal analytical approach.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a robust and widely used technique that bombards a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent, often extensive, fragmentation.[1] This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.

Predicted EI Fragmentation of this compound

The molecular ion of this compound is expected at m/z 224 and 226, reflecting the characteristic 1:1 isotopic abundance of the 79Br and 81Br isotopes.[3] The key fragmentation pathways are anticipated as follows:

  • α-Cleavage: The bond between the carbonyl carbon and the α-carbon is a common cleavage point in esters.[4] This would lead to the loss of the carbomethoxy group (•COOCH₃, 59 Da) to yield a fragment ion at m/z 165/167.

  • Loss of the Methoxy Group: Cleavage of the C-O bond of the methoxy group is a facile process, resulting in the loss of a methoxy radical (•OCH₃, 31 Da) and the formation of a stable cation at m/z 193/195.

  • Loss of the Bromine Radical: The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br, 79/81 Da), resulting in a fragment ion at m/z 145.[5]

  • McLafferty Rearrangement: While less likely due to the substitution pattern, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond could be considered. However, the presence of the bromine at the alpha position may inhibit this pathway.

  • Further Fragmentation: The primary fragment ions will likely undergo further fragmentation, leading to a complex but informative spectrum. For instance, the [M-OCH₃]⁺ ion could subsequently lose the carbomethoxy group to yield an ion at m/z 135/137.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount in obtaining the desired structural information. Here, we compare EI-MS with two "softer" ionization techniques, CI-MS and LC-MS (ESI), which are known to produce less fragmentation and more prominent molecular ions.

Analytical TechniqueIonization PrincipleFragmentationKey AdvantagesKey Disadvantages
GC-EI-MS High-energy electron bombardmentExtensive and reproducibleRich structural information from fragmentation patterns; extensive libraries for compound identification.Molecular ion may be weak or absent for some compounds; not suitable for thermolabile or non-volatile compounds.
GC-CI-MS Ion-molecule reactions with a reagent gasMinimal fragmentationStrong protonated molecule ([M+H]⁺) is typically observed, confirming molecular weight.Less structural information from fragmentation; requires a suitable reagent gas.
LC-ESI-MS Formation of charged droplets in an electric fieldVery little to no fragmentationExcellent for polar and thermolabile compounds; provides accurate molecular weight information; suitable for complex mixtures.Minimal structural information from a single MS scan; requires tandem MS (MS/MS) for fragmentation data.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the analytical data, detailed experimental protocols are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

  • Dissolve 1-5 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 40-400.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
  • Analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with spectral libraries (e.g., NIST).
Protocol 2: Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS)

This protocol is ideal for confirming the molecular weight of the analyte when the molecular ion is weak or absent in the EI spectrum.

1. Sample Preparation:

  • Follow the same procedure as for GC-EI-MS.

2. GC-MS System and Conditions:

  • Use the same GC system and conditions as in Protocol 1.
  • Mass Spectrometer: A system capable of Chemical Ionization (e.g., Thermo Scientific ISQ 7000).
  • Ionization Mode: Chemical Ionization (CI).
  • Reagent Gas: Methane or isobutane at a pressure of approximately 1 torr.[3]
  • Mass Range: m/z 50-500.
  • Source Temperature: 200°C.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum and identify the protonated molecule [M+H]⁺. For this compound, this would be at m/z 225/227.
Protocol 3: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

This protocol is suitable for the analysis of the target compound if it is found to be thermally labile or if analysis from a complex polar matrix is required.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3.0 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 350°C.
  • Mass Range: m/z 50-500.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum and identify the protonated molecule [M+H]⁺ at m/z 225/227 and other potential adducts (e.g., [M+Na]⁺). For fragmentation data, a tandem MS (MS/MS) experiment would be required.

Visualization of Fragmentation and Workflows

To further clarify the discussed concepts, the following diagrams illustrate the predicted EI fragmentation pathway and the general analytical workflow.

Fragmentation_Pathway M [C₇H₁₃BrO₃]⁺˙ m/z 224/226 (Molecular Ion) F1 [C₆H₁₀BrO₂]⁺ m/z 193/195 M->F1 - •OCH₃ F2 [C₆H₁₀O₃]⁺ m/z 145 M->F2 - •Br F3 [C₄H₈BrO]⁺ m/z 165/167 M->F3 - •COOCH₃ F4 [C₄H₈Br]⁺ m/z 135/137 F1->F4 - •COOCH₃

Caption: Predicted EI fragmentation of this compound.

Analytical_Workflow cluster_EI Hard Ionization cluster_CI Soft Ionization cluster_ESI Soft Ionization EI GC-EI-MS EI_Result Extensive Fragmentation (Structural Fingerprint) EI->EI_Result CI GC-CI-MS CI_Result Prominent [M+H]⁺ (Molecular Weight Confirmation) CI->CI_Result ESI LC-ESI-MS ESI_Result [M+H]⁺ or Adducts (Polar/Labile Compounds) ESI->ESI_Result Sample Sample: This compound Sample->EI Sample->CI Sample->ESI

Sources

Technical Guide: IR Spectroscopy Analysis of Brominated Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated methyl esters serve as critical intermediates in organic synthesis (Reformatsky reaction precursors) and as analytical derivatives for determining fatty acid unsaturation (e.g., in biodiesel analysis). This guide provides a technical comparison between standard methyl esters and their brominated analogs.

Key Insight: The introduction of a bromine atom, particularly at the


-position, induces specific, predictable shifts in the infrared spectrum. The most diagnostic changes are the high-frequency shift of the carbonyl (

) band
and the appearance of C-Br stretching vibrations in the fingerprint region.

Theoretical Basis: The Halogen Effect

To interpret the spectra accurately, one must understand the electronic influence of the halogen substituent on the ester functionality.

The Inductive Effect on Carbonyls

In a standard methyl ester, the carbonyl stretching frequency (


) typically appears between 1735–1745 cm⁻¹ . When an electronegative bromine atom is attached to the 

-carbon, it exerts a strong electron-withdrawing inductive effect (-I effect).
  • Mechanism: The bromine pulls electron density through the

    
    -bond framework. This reduces the contribution of the single-bonded resonance form (
    
    
    
    ), effectively increasing the double-bond character of the carbonyl group.
  • Result: The bond becomes stiffer (higher force constant), causing a blue shift (increase) in the absorption frequency to 1750–1770 cm⁻¹ .

The Fingerprint Region (C-Br)

The carbon-bromine bond is heavy and weak, resulting in low-frequency vibrations.

  • 
     Position:  Typically found between 500–700 cm⁻¹ .[1]
    
  • Complexity: This region is often crowded; however, in simple brominated esters, these bands are distinct and serve as the primary confirmation of bromination.

Comparative Analysis: Methyl Propionate vs. Methyl 2-Bromopropionate

The following table contrasts a standard non-brominated ester with its


-brominated analog. This comparison isolates the specific spectral changes caused by the bromine atom.
Table 1: Spectral Fingerprint Comparison
Vibrational ModeStandard Methyl Ester (Methyl Propionate)Brominated Methyl Ester (Methyl 2-Bromopropionate)Diagnostic Note
C=O Stretch 1735–1745 cm⁻¹1755–1760 cm⁻¹ Primary Indicator: +15-20 cm⁻¹ shift due to inductive effect.
C-H Stretch (

)
2950–2980 cm⁻¹2950–3000 cm⁻¹Minimal change; standard alkyl backbone.
C-O Stretch 1180–1200 cm⁻¹1135, 1200 cm⁻¹Strong doublet often observed; position varies with skeletal structure.
C-Br Stretch Absent545, 690–735 cm⁻¹ Confirmation: "Fingerprint" bands specific to the C-Br bond.
Alkene (

)
AbsentAbsentRelevant if monitoring bromination of unsaturated esters (see Sec 4).

Data Source Validation: The values for Methyl 2-bromopropionate are derived from experimental spectral databases, confirming the carbonyl shift to ~1755 cm⁻¹ and distinct low-frequency bands at 545 cm⁻¹ and 735 cm⁻¹ [1, 2].

Application: Monitoring Bromination of FAMEs

In biodiesel research, Fatty Acid Methyl Esters (FAMEs) like Methyl Oleate are often brominated to measure unsaturation. This process transforms an alkene into a vicinal dibromide.

The "Disappearance" Protocol

The most reliable method to confirm complete bromination is not just looking for new peaks, but observing the extinction of alkene-specific signals.

  • Target 1 (

    
     Stretch):  Look for the disappearance of the weak, sharp band >3000 cm⁻¹  (typically 3005–3010 cm⁻¹).
    
  • Target 2 (

    
     Stretch):  Look for the disappearance of the band at ~1650 cm⁻¹ .
    
  • Target 3 (C-Br Appearance): Confirm new bands appear in the 500–700 cm⁻¹ region.

Analytical Workflow

The following diagram outlines the decision logic for classifying an unknown ester sample using IR spectroscopy.

IR_Analysis_Workflow Start Start: Acquire IR Spectrum Check_CO Check Carbonyl (C=O) Region (1700-1780 cm⁻¹) Start->Check_CO Is_Ester Is there a strong band at 1735-1775 cm⁻¹? Check_CO->Is_Ester Check_Shift Check Exact Frequency Is_Ester->Check_Shift Yes Normal_Range 1735-1745 cm⁻¹ (Standard Ester) Check_Shift->Normal_Range Shifted_Range 1750-1775 cm⁻¹ (Possible α-Halo Ester) Check_Shift->Shifted_Range Conclusion_Normal LIKELY: Non-Brominated Ester (or other electron-withdrawing group) Normal_Range->Conclusion_Normal Check_Fingerprint Inspect Fingerprint Region (500-750 cm⁻¹) Shifted_Range->Check_Fingerprint Confirm_Br Strong bands at 500-700 cm⁻¹? Check_Fingerprint->Confirm_Br Conclusion_Br CONFIRMED: Brominated Methyl Ester Confirm_Br->Conclusion_Br Yes Confirm_Br->Conclusion_Normal No

Figure 1: Logic flow for identifying brominated methyl esters via FTIR.

Experimental Protocol: IR Analysis of Liquid Esters

Objective: Obtain a high-quality spectrum of Methyl 2-bromopropionate (or similar liquid ester) using Attenuated Total Reflectance (ATR).

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal.

  • Reagents: HPLC-grade Isopropanol (for cleaning), Lint-free wipes.

  • Sample: Methyl 2-bromopropionate (Liquid, BP ~144°C).

Procedure
  • Background Collection:

    • Clean the ATR crystal with isopropanol and allow it to dry completely.

    • Collect a background spectrum (air) to subtract atmospheric

      
       and 
      
      
      
      .
  • Sample Application:

    • Using a clean glass pipette, place 1 drop (approx. 10-20 µL) of the neat liquid ester directly onto the center of the ATR crystal.

    • Note: Ensure the crystal is fully covered but do not flood the stage.

  • Acquisition:

    • Lower the pressure arm (anvil) to ensure good contact.

    • Scan Parameters:

      • Range: 4000–450 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16 or 32 (accumulate to reduce noise).

  • Post-Processing:

    • Apply "ATR Correction" (if your software supports it) to adjust for penetration depth differences at lower frequencies.

    • Baseline correct if necessary (rarely needed for neat liquids).

  • Cleaning:

    • Wipe the crystal immediately with a lint-free wipe and isopropanol. Brominated compounds can be corrosive or staining if left on ZnSe crystals.

Troubleshooting & Validation

  • Artifacts: If you see a broad peak at 3400 cm⁻¹, your sample is likely wet (O-H stretch from water). Methyl esters should not have an O-H band unless hydrolyzed.

  • Doublets: In

    
    -halo esters, the carbonyl band may sometimes appear as a doublet due to Fermi resonance  (interaction with an overtone of a lower frequency vibration) or rotational isomerism  (different conformations of the halogen relative to the carbonyl).
    
  • Validation: Always compare your spectrum against a reference standard or a spectral database (e.g., SDBS or NIST) to confirm peak assignments [3].

References

  • NIST Mass Spectrometry Data Center. "Acetic acid, bromo-, methyl ester." NIST Chemistry WebBook, SRD 69. Accessed October 2023.[2] [Link]

  • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy, vol. 33, no. 7, 2018. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." Organic Chemistry Courses. [Link]

Sources

Comparative Guide: NBS vs. Bromine for Methoxy-Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Bromosuccinimide (NBS) has largely superseded elemental bromine (


)  for methoxy-bromination (bromoalkoxylation) in modern medicinal chemistry workflows. While 

remains a cost-effective option for large-scale industrial commodity synthesis, NBS offers superior regioselectivity, safety, and operational simplicity for high-value intermediates.

This guide analyzes the mechanistic divergence, performance metrics, and experimental protocols for both reagents, providing a data-backed framework for selection.

Mechanistic Divergence & Selectivity

Both reagents aim to generate a bridged bromonium ion intermediate. The critical difference lies in the counter-ion profile and the concentration of active electrophiles , which dictates the ratio of the desired product (


-bromoether) to the unwanted byproduct (vicinal dibromide).
The "Counter-Ion" Effect
  • Bromine (

    
    ):  Generates a high concentration of bromide ions (
    
    
    
    ) immediately upon bromonium formation.
    
    
    is a potent nucleophile that competes with methanol, leading to significant dibromide formation .
  • NBS: Generates the bromonium ion with succinimide as the byproduct. Succinimide is non-nucleophilic under these conditions. This allows the solvent (methanol) to act as the sole nucleophile, drastically increasing chemoselectivity.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways. Note how NBS suppresses the "Path B" side reaction.

MethoxyBromination Alkene Alkene (e.g., Styrene) Bromonium Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Attack Br2 Reagent: Br2 (Liquid) Br2->Bromonium Br_Ion High [Br-] Conc. Br2->Br_Ion Generates NBS Reagent: NBS (Solid) NBS->Bromonium Succinimide Succinimide (Non-nucleophilic) NBS->Succinimide Generates Product Target: Bromo-Ether (Methoxy-bromination) Bromonium->Product MeOH Attack (Major for NBS) SideProduct Side Product: Vicinal Dibromide Bromonium->SideProduct Br- Attack (Major for Br2) Br_Ion->SideProduct Competing Nucleophile MeOH Methanol (Solvent) MeOH->Product

Figure 1: Mechanistic comparison showing how NBS minimizes dibromide formation by eliminating the competing bromide nucleophile.

Performance Comparison: Experimental Data

The following data summarizes the performance of both reagents on Styrene , a standard benchmark substrate.

Table 1: Comparative Metrics (Styrene 2-Bromo-1-methoxy-1-phenylethane)
MetricNBS / MeOH

/ MeOH
Scientific Rationale
Yield 85 - 95% 55 - 65%NBS prevents

competition;

loses yield to dibromide.
Atom Economy Lower (~45%)Higher (~100%) *NBS produces stoichiometric succinimide waste.

is high only if HBr is recycled.
Regioselectivity >99:1 (Markovnikov)~90:1NBS allows "softer" conditions, enhancing thermodynamic control.
Side Product <2% Dibromide15-30% Dibromide High

in

reactions acts as a competing nucleophile.
Reaction Time 0.5 - 2 Hours0.5 - 1 Hour

is more reactive/aggressive; NBS often requires activation.
Safety Profile High (Solid, stable)Low (Fuming, corrosive)Liquid

requires specialized ventilation and handling.

Critical Insight: In a direct comparison regarding alkoxybromination of styrene derivatives, replacing NBS with


 often results in "much lower yields or even no desired product" due to the dominance of the dibromination pathway [1].

Experimental Protocols

Method A: NBS-Mediated Methoxy-Bromination (Recommended)

Best for: Medicinal chemistry, complex substrates, and high-purity requirements.

Reagents:

  • Substrate: Styrene (1.0 equiv)

  • Reagent: NBS (1.1 - 1.2 equiv)

  • Solvent: Methanol (ACS Grade, 10 mL/mmol)

  • Catalyst (Optional):

    
     (10 mol%) or 
    
    
    
    -TsOH (for acceleration).

Protocol:

  • Setup: Charge a round-bottom flask with Styrene (1.0 equiv) and Methanol.

  • Addition: Add NBS (1.1 equiv) portion-wise over 5 minutes at room temperature (25°C). Note: NBS is endothermic upon dissolution; no ice bath is usually required unless scale >10g.

  • Reaction: Stir open to air (or under

    
     for sensitive substrates) for 1-3 hours. Monitor via TLC (Mobile Phase: 10% EtOAc/Hexanes).
    
  • Quench: Dilute with water and extract with Ethyl Acetate or DCM.

  • Purification: Wash organic layer with saturated

    
     (to remove trace 
    
    
    
    ) and water. Dry over
    
    
    .
  • Validation: The product should show a distinct doublet-of-doublets (or triplet) for the methoxy-bearing benzylic proton at

    
     ~4.3-4.5 ppm in 
    
    
    
    NMR.
Method B: Elemental Bromine ( ) Protocol

Best for: Large-scale commodity synthesis where chromatography is avoided.

Reagents:

  • Substrate: Styrene (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol (20 mL/mmol) - High dilution is critical.

  • Base:

    
     (1.5 equiv) - Essential to neutralize HBr.
    

Protocol:

  • Setup: Dissolve Styrene in Methanol and cool to 0°C (Ice bath). Add

    
     to scavenge the HBr byproduct.
    
  • Addition: Prepare a solution of

    
     in MeOH (or DCM) and add it dropwise  via an addition funnel over 30-60 minutes.
    
    • Warning: Rapid addition causes local high concentrations of

      
      , leading exclusively to the dibromide side product.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature.

  • Workup: Quench with saturated sodium thiosulfate (

    
    ) until the orange color persists. Evaporate MeOH (carefully) and extract.
    
  • Note: Expect a mixture. Distillation or rigorous chromatography will be required to separate the

    
    -bromoether from the vicinal dibromide.
    

Decision Matrix: When to Use Which?

Use the following flowchart to determine the appropriate reagent for your specific campaign.

DecisionMatrix Start Start: Select Reagent Scale Reaction Scale? Start->Scale Purity Purity Requirement? Scale->Purity < 1kg (Lab/Pilot) Cost Cost Sensitivity? Scale->Cost > 100kg (Process) UseNBS USE NBS (High Selectivity, Safer) Purity->UseNBS High (>95%) UseBr2 USE Br2 (Low Cost, Industrial) Purity->UseBr2 Low / Distillable Cost->UseNBS Flexible Cost->UseBr2 Critical

Figure 2: Decision matrix for reagent selection.

References

  • Chemical Review and Letters. (2025). Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides.[1] (Comparison of NBS vs Br2 yields).

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.[1][2][3][4][5][6][7][8][9][10][11]

  • Chemistry LibreTexts. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (Mechanistic details on NBS bromine generation).

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reagent Profile.[2]

  • ResearchGate. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide.[6]

Sources

A Senior Application Scientist's Guide to Differentiating 2-bromo-3-methoxyanisole and 3-bromo-2-methoxyanisole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of regioisomers is a critical step that underpins the reliability of subsequent research and development. The subtle difference in substituent placement between 2-bromo-3-methoxyanisole and 3-bromo-2-methoxyanisole presents a classic analytical challenge. This guide provides an in-depth, technically-grounded comparison of the methodologies required to definitively distinguish these two isomers, moving from routine 1D NMR to advanced 2D NMR techniques.

The Challenge: Identical Mass, Different Connectivity

Both 2-bromo-3-methoxyanisole and 3-bromo-2-methoxyanisole share the same molecular formula (C₈H₉BrO) and molecular weight. Consequently, mass spectrometry alone is insufficient for differentiation. The core of the analytical problem lies in precisely mapping the connectivity of the substituents on the benzene ring. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial clues, a definitive confirmation necessitates the application of 2D NMR experiments that reveal through-bond and through-space correlations.

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

One-dimensional NMR spectroscopy is the first line of inquiry. The chemical shifts and splitting patterns of the aromatic protons and carbons are influenced by the electronic effects of the bromo and methoxy substituents.

Predicted ¹H NMR Spectral Characteristics

In a trisubstituted benzene ring, the coupling patterns of the aromatic protons are a key initial indicator.[1] For both isomers, we expect to see three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm).[2]

  • 2-bromo-3-methoxyanisole: The aromatic protons are at positions 4, 5, and 6. We would anticipate a pattern approximating a triplet and two doublets, characteristic of a 1,2,3-trisubstituted pattern.[1]

  • 3-bromo-2-methoxyanisole: The aromatic protons are at positions 4, 5, and 6. This also represents a 1,2,3-trisubstituted pattern, and thus, the splitting pattern alone may not be sufficient for unambiguous assignment.[1]

The subtle differences in the chemical shifts, governed by the anisotropic and electronic effects of the substituents, will be the primary, albeit not definitive, distinguishing feature in the ¹H NMR spectra.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will display eight distinct signals for each isomer (six aromatic and two for the methoxy carbons). The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents. While predictive models can estimate these shifts, experimental data is essential for confirmation. The carbon directly attached to the bromine atom will typically be shifted upfield compared to those attached to the more electronegative oxygen of the methoxy groups.

IsomerPredicted Aromatic ¹H NMR SplittingPredicted Number of ¹³C Signals
2-bromo-3-methoxyanisole Triplet and two doublets8
3-bromo-2-methoxyanisole Triplet and two doublets8

The Decisive Toolkit: 2D NMR Spectroscopy

To move beyond prediction and achieve unequivocal structural assignment, 2D NMR techniques are indispensable. These experiments provide a detailed roadmap of proton-proton and proton-carbon connectivities.

Workflow for 2D NMR Analysis

Caption: Workflow for regioisomer differentiation using 2D NMR.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[3] This is a crucial first step in assigning the carbon skeleton.

Experimental Protocol: HSQC

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: On a 400 MHz or higher field NMR spectrometer, load a standard HSQC pulse program.

  • Acquisition Parameters:

    • Set the ¹H spectral width to cover the range of 0-10 ppm.

    • Set the ¹³C spectral width to cover the range of 0-160 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the 2D data using appropriate software to generate the HSQC spectrum.

By correlating the assigned proton signals with their directly attached carbons, a partial structure can be built.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most powerful tool for this specific problem. It reveals correlations between protons and carbons that are two or three bonds away.[3] This allows for the unambiguous placement of substituents.

Experimental Protocol: HMBC

  • Sample and Instrument Setup: Use the same sample and instrument setup as for the HSQC experiment.

  • Acquisition Parameters:

    • Load a standard HMBC pulse program.

    • The spectral widths for ¹H and ¹³C will be similar to the HSQC experiment.

    • The key parameter is the long-range coupling delay, typically optimized for a J-coupling of 8-10 Hz.

  • Processing: Process the 2D data to obtain the HMBC spectrum.

Differentiating the Isomers with HMBC:

  • For 2-bromo-3-methoxyanisole: We would expect to see a correlation between the protons of the methoxy group at position 3 and the aromatic carbon at position 2 (a three-bond correlation).

  • For 3-bromo-2-methoxyanisole: A key correlation would be observed between the protons of the methoxy group at position 2 and the aromatic carbon at position 3 (a three-bond correlation).

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment provides information about protons that are close to each other in space, irrespective of the number of bonds separating them.[4][5] This is a definitive method for confirming the relative positions of the substituents.

Experimental Protocol: NOESY

  • Sample and Instrument Setup: The same sample can be used.

  • Acquisition Parameters:

    • Load a standard 2D NOESY pulse program.

    • The mixing time is a crucial parameter and should be optimized based on the molecular size (for small molecules, a mixing time of 0.5-1.0 seconds is a good starting point).

  • Processing: Process the 2D data to generate the NOESY spectrum.

Differentiating the Isomers with NOESY:

  • For 2-bromo-3-methoxyanisole: A clear NOE correlation would be expected between the protons of the methoxy group at position 3 and the aromatic proton at position 4.

  • For 3-bromo-2-methoxyanisole: A definitive NOE correlation should be observed between the protons of the methoxy group at position 2 and the aromatic proton at position 1 (if present, depending on the specific synthetic route) or, more likely, between the methoxy protons and the aromatic proton at position 1.

Caption: Key differentiating NOE correlations for the two regioisomers.

Conclusion

While ¹H and ¹³C NMR provide the initial spectroscopic fingerprint, they are often insufficient for the conclusive differentiation of closely related regioisomers like 2-bromo-3-methoxyanisole and 3-bromo-2-methoxyanisole. The strategic application of 2D NMR techniques, particularly HMBC and NOESY, is essential. HMBC provides irrefutable evidence of through-bond connectivity, while NOESY confirms through-space proximities, leaving no ambiguity in the final structural assignment. This rigorous, multi-faceted approach to spectral analysis ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • Organic Chemistry Tutor. Common HNMR Patterns. Available from: [Link]

  • PubChem. 2-Bromo-3-methoxyphenol. Available from: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]

  • ACS Publications. Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available from: [Link]

  • Indian Academy of Sciences. High resolution NMR spectra of some tri-substituted benzenes. Available from: [Link]

  • ResearchGate. Molecular Modeling and Nuclear Overhauser Enhancement Spectroscopy (NOESY): Tools for Studying the Regioselective Bromination of 3-Bromoanisole. Available from: [Link]

  • Beilstein Journals. Supplementary Information. Available from: [Link]

  • University of Ottawa. NOESY and EXSY. Available from: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available from: [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • University of Wisconsin-La Crosse. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • Columbia University. HSQC and HMBC for Topspin. Available from: [Link]

  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. Available from: [Link]

  • Columbia University. HSQC and HMBC. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available from: [Link]

  • PubChem. 3-Bromo-2-methoxyphenol. Available from: [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available from: [Link]

  • YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available from: [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Cheméo. 3-Bromo-2-methoxypropene. Available from: [Link]

  • PubChem. 2-Bromo-4-methoxyphenol. Available from: [Link]

  • ACS Publications. Supporting Information. Available from: [Link]

  • YouTube. How to interpret a NOESY NMR spectrum. Available from: [Link]

  • University of Calgary. Ch 13 - Aromatic H. Available from: [Link]

  • PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Available from: [Link]

  • NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. Available from: [Link]

  • ResearchGate. (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Available from: [Link]

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Technical Comparison Guide: Methyl 2-bromo-3-methoxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 854431-59-7 | Formula: C


H

BrO

| M.W.: 225.08 g/mol [1][2]

Executive Summary & Application Scope

Methyl 2-bromo-3-methoxy-3-methylbutanoate is a specialized trifunctional building block featuring an electrophilic


-bromo ester, a nucleophilic-resistant 

-methoxy ether, and a gem-dimethyl steric center. It serves as a critical intermediate in the synthesis of sterically hindered non-canonical amino acids (e.g.,

-methoxy-leucine analogs) and complex heterocyclic scaffolds used in peptidomimetics.

This guide objectively compares this brominated intermediate against its Chloro-analog and Hydroxy-precursor , providing experimental protocols for its synthesis and characterization data to ensure quality control in drug development workflows.

Characterization Profile

The following data represents the standard characterization profile for high-purity (>97%) material synthesized via the N-bromosuccinimide (NBS) methoxylation route.

Spectral Data Summary
TechniqueParameterAssignment / Value

H NMR

1.35 (s, 3H)

-CH

(Gem-dimethyl)
(400 MHz, CDCl

)

1.42 (s, 3H)

-CH

(Gem-dimethyl)

3.25 (s, 3H)

-OCH

(Ether)

3.78 (s, 3H)
COOCH

(Ester)

4.28 (s, 1H)

-CH (Methine, diagnostic doublet/singlet)

C NMR

168.5
C=O (Ester Carbonyl)
(100 MHz, CDCl

)

76.2
C -O (Quaternary

-Carbon)

52.8
COOC H


50.1
OC H


48.5
C -Br (

-Carbon)

23.4, 21.8
Gem-dimethyl carbons
HRMS (ESI)

Calc: 247.0048 | Found: 247.0052
IR (Neat)

(cm

)
1745 (C=O str), 1150 (C-O str), 2980 (C-H)

Analyst Note: The singlet at


 4.28 ppm is the critical quality attribute (CQA). A shift or splitting often indicates incomplete bromination or hydrolysis to the bromohydrin (

-bromo-

-hydroxy impurity).

Comparative Analysis: Performance vs. Alternatives

In synthetic pathways targeting


-functionalized amino acids, the choice of the 

-halo intermediate dictates yield and reaction rate.
Comparison Table: Leaving Group Efficiency
FeatureMethyl 2-bromo-3-methoxy... (Subject)Chloro-Analog (Alternative 1)Hydroxy-Analog (Alternative 2)
Reactivity (

)
High: Br is an excellent leaving group for azide/amine displacement.Moderate: Cl requires higher temp or iodide catalysis (Finkelstein).Low: OH must be activated (Mesylate/Tosylate) first.
Stability Moderate: Sensitive to light/heat; store at -20°C.High: Stable at RT; less prone to elimination.High: Stable, but requires extra step to activate.
Synthetic Yield 85-92% (One-pot NBS/MeOH)70-80% (NCS/MeOH is slower)60-75% (Requires epoxide opening or aqueous NBS).
Side Reactions Minimal elimination due to steric bulk.Low risk.High risk of retro-aldol or rearrangement.
Decision Framework
  • Choose the Bromo-ester (Subject) when performing nucleophilic substitutions (e.g., with NaN

    
     for amino acid synthesis) where mild conditions are required to preserve the 
    
    
    
    -methoxy group.
  • Choose the Chloro-ester only if the downstream chemistry involves harsh conditions (e.g., strong Lewis acids) that might degrade the C-Br bond prematurely.

Experimental Protocol: Synthesis & Validation

Objective: Preparation of this compound via Solvophobic Bromomethoxylation.

Reaction Scheme

The synthesis utilizes Methyl 3,3-dimethylacrylate (Methyl prenate) as the starting material, reacting with N-Bromosuccinimide (NBS) in anhydrous Methanol .

SynthesisWorkflow Start Methyl 3,3-dimethylacrylate (Precursor) Reagents NBS (1.1 eq) + MeOH (Solvent) 0°C -> RT, 4h Start->Reagents Dissolve Intermediate Bromonium Ion Intermediate Reagents->Intermediate Electrophilic Attack Product Methyl 2-bromo-3-methoxy- 3-methylbutanoate (Target) Intermediate->Product Nucleophilic Attack (MeOH) Workup Quench (Na2S2O3) Extract (Et2O) Product->Workup Isolation

Figure 1: Reaction logic flow for the bromomethoxylation of methyl prenate.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagent Prep: Dissolve Methyl 3,3-dimethylacrylate (10.0 mmol, 1.14 g) in anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add N-Bromosuccinimide (NBS) (11.0 mmol, 1.96 g) portion-wise over 15 minutes. Critical: Protect from light to prevent radical bromination.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (25°C). Monitor via TLC (Hexane:EtOAc 9:1). Product

    
    .
    
  • Quench: Once starting material is consumed (~3-4 hours), quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (20 mL) to destroy excess bromine.
  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (3 x 30 mL).

  • Purification: Wash combined organics with Brine, dry over MgSO

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Yield Expectation: 85-92% as a clear, colorless oil.

Downstream Utility & Signaling

This compound is a "linchpin" intermediate. The diagram below illustrates its divergence into two major pharmaceutical classes.

ReactivityPathways Core Methyl 2-bromo-3-methoxy- 3-methylbutanoate AminoAcid β-Methoxy Leucine Analogs (Peptidomimetics) Core->AminoAcid 1. NaN3 / DMF 2. H2 / Pd-C (SN2 Displacement) Heterocycle 3,3-Dimethyl-2-methoxy Aziridines/Oxazoles Core->Heterocycle Urea / Base (Cyclization) Elimination Methyl 2-bromo-3-methylbut-2-enoate (Side Product via Elimination) Core->Elimination Strong Base (KOtBu) (E2 Elimination)

Figure 2: Divergent synthetic pathways. The SN2 pathway (left) is favored by polar aprotic solvents (DMF), while strong bases trigger elimination (right).

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (2010). Bromomethoxylation of Alkenes: General Protocols. Org. Synth. Coll. Vol. X. [Link]

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Safety Operating Guide

Personal protective equipment for handling Methyl 2-bromo-3-methoxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Treat this compound as a High-Potency Alkylating Agent and Lachrymator.

Methyl 2-bromo-3-methoxy-3-methylbutanoate belongs to the class of


-bromo esters. While specific toxicological data for this exact derivative may be sparse in public repositories, its structural pharmacophore (

-halo carbonyl) dictates its safety profile.
  • Mechanism of Action: The electophilic

    
    -carbon is highly susceptible to nucleophilic attack by biological macromolecules (DNA/proteins) via 
    
    
    
    substitution.
  • Lachrymatory Effect: Like its analogs (e.g., methyl bromoacetate), it activates TRPA1 ion channels in the cornea and respiratory tract, causing immediate, severe tearing and respiratory distress.

  • Corrosivity: Hydrolysis releases hydrobromic acid (HBr), leading to delayed but severe chemical burns.

Core Directive: Zero skin contact.[1] Zero inhalation. All operations must occur within a certified fume hood.

The Defense Layer: Personal Protective Equipment (PPE)[2]

Standard laboratory PPE is insufficient for direct handling of halogenated esters. You must upgrade your barrier protection to prevent permeation.

PPE Specification Table
Body ZoneStandard PPEREQUIRED Upgrade for this Compound Scientific Rationale
Hands (Primary) Nitrile (4 mil)Laminate / Silver Shield® (Inner) + Nitrile (Outer)Halogenated esters can permeate standard nitrile in <15 mins. Laminate film provides >8h breakthrough time.
Eyes Safety GlassesChemical Goggles + Face Shield Vapors are lachrymatory. A face shield protects the neck/face from splashes that cause severe burns.
Respiratory None (Bench)Fume Hood (Primary) or Full-Face Respirator (Emergency)Inhalation causes immediate mucosal inflammation. A respirator with OV/AG cartridges is for spills only.
Body Lab CoatChemical-Resistant Apron (over lab coat)Cotton absorbs liquids, holding the alkylating agent against the skin. An apron provides an impervious splash guard.

Engineering Controls & Containment

The Primary Barrier: Fume Hood
  • Face Velocity: Must be certified between 0.4 – 0.6 m/s (80 – 120 fpm) .

  • Sash Height: Keep at the lowest working position (below breathing zone).

  • Placement: Perform all work >15 cm (6 inches) back from the sash plane to ensure laminar flow capture.

Visualizing the Safe Handling Workflow

The following diagram outlines the mandatory operational loop to maintain containment.

SafeHandlingLoop Storage Storage (Flammables Cabinet) Segregated from Oxidizers Transfer Transfer/Weighing (Inside Fume Hood ONLY) Use Secondary Containment Storage->Transfer Transport in Bucket Reaction Reaction Setup (Closed System) Vent to Scrubber if Heating Transfer->Reaction Syringe/Cannula Transfer Quench Quench/Disposal (Halogenated Waste) Do NOT mix with Acids Reaction->Quench Post-Reaction Quench->Storage Return Stock (Decontaminated)

Figure 1: Closed-loop handling process. Note that the stock container only leaves the hood after exterior decontamination.

Operational Protocol: Step-by-Step

A. Weighing and Transfer

Never weigh this compound on an open benchtop balance.

  • Preparation: Place a disposable absorbent mat (pig mat) inside the fume hood.

  • Balance Setup: If a balance is not available inside the hood, use the Tare Method :

    • Tare a vial with a cap inside the hood.

    • Add approximate amount of liquid via glass pipette or syringe.

    • Cap tightly.[2][3]

    • Transport to balance in a secondary container to weigh.

    • Return to hood to adjust mass.

  • Liquid Transfer: Use positive-displacement pipettes or glass syringes with Luer-lock needles. Avoid plastic syringes if possible, as the ester may swell the rubber plunger, causing it to seize.

B. Reaction Monitoring
  • Venting: If the reaction generates pressure or heat, vent through a bubbler containing dilute aqueous sodium thiosulfate or sodium hydroxide to neutralize escaping vapors.

  • Sampling: Do not remove TLC plates from the hood while wet. Dry them completely in the back of the hood before visualization.

C. Decontamination of Glassware

Before removing glassware from the hood:

  • Rinse with a solvent (acetone or ethanol).

  • Soak in a dilute aqueous ammonia or sodium bicarbonate solution for 24 hours. This promotes hydrolysis of the ester and neutralizes the alkylating potential.

  • Wash with soap and water.[3][4]

Emergency Response & Disposal

Spill Decision Matrix

If a spill occurs, immediate classification determines the response.[2][3]

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (<5mL) Inside Hood Assess->Minor Major Major (>5mL) OR Outside Hood Assess->Major ActionMinor 1. Close Sash 2. Absorb with Pig Mat 3. Place in Halogenated Waste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Pull Fire Alarm 3. Do NOT attempt cleanup Major->ActionMajor

Figure 2: Response logic for lachrymator spills. Note that outside-hood spills require evacuation due to respiratory risks.

Waste Disposal[5][6][7]
  • Classification: Halogenated Organic Waste .[5]

  • Segregation: Do NOT mix with strong acids or oxidizers (e.g., Nitric acid), as this may generate bromine gas (

    
    ).
    
  • Labeling: Clearly mark the tag with "Lachrymator" and "Corrosive" to warn waste management personnel.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Butanoic acid, 2-bromo-, methyl ester. Retrieved from

    • Note: Used as the primary analog for hazard classification (Corrosive/Lachrym
  • Merck (Sigma-Aldrich). (2023). Safety Data Sheet: Methyl 2-bromo-3-methylbutanoate. Retrieved from

    • Note: Verifies the hazards of the specific methyl-branched alpha-bromo ester scaffold.
  • Ansell. (2022).[6] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

    • Support for glove selection against halogen
  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

    • Standard operating procedures for lachrymators and alkyl

Sources

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